Product packaging for Eniporide(Cat. No.:CAS No. 176644-21-6)

Eniporide

Cat. No.: B1671292
CAS No.: 176644-21-6
M. Wt: 320.37 g/mol
InChI Key: UADMBZFZZOBWBB-UHFFFAOYSA-N
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Description

Eniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1) . Research indicates that it acts on the NHE-1 isoform, which is the primary transporter responsible for regulating intracellular pH in cardiac cells . By inhibiting this exchanger, this compound has been shown to limit myocardial infarct size in experimental animal models of ischemia and reperfusion injury . This mechanism is of significant research value for investigating strategies to protect cardiac tissue from damage caused by restored blood flow after a period of ischemia. While preclinical studies demonstrated that this compound could improve cardiac performance and limit infarct size in animal models , it is important for researchers to note that a large clinical trial (the ESCAMI trial) concluded that its administration before reperfusion therapy in patients with acute myocardial infarction did not limit infarct size or improve clinical outcome . This contrast between promising preclinical data and clinical trial results makes this compound a valuable compound for studying the translation of cardioprotective therapies from the lab to the clinic. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N4O3S B1671292 Eniporide CAS No. 176644-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMBZFZZOBWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870132
Record name Eniporide
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Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176644-21-6
Record name Eniporide
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URL https://commonchemistry.cas.org/detail?cas_rn=176644-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eniporide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eniporide
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Record name ENIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eniporide's Mechanism of Action in Cardiac Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eniporide is a potent and specific inhibitor of the sarcolemmal Na+/H+ exchanger isoform 1 (NHE-1), the predominant isoform in cardiac myocytes. The rationale for its development as a cardioprotective agent stems from the critical role of NHE-1 in the pathophysiology of ischemia-reperfusion injury. During myocardial ischemia, intracellular acidosis triggers the activation of NHE-1, leading to an influx of sodium ions (Na+). This intracellular Na+ accumulation subsequently reverses the direction of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions (Ca2+), which ultimately leads to mitochondrial dysfunction, hypercontracture, and cell death. This compound, by blocking NHE-1, was hypothesized to interrupt this detrimental cascade, thereby reducing infarct size and preserving cardiac function.

Preclinical studies in various animal models of myocardial infarction showed promising results, with this compound demonstrating a significant reduction in infarct size and improved cardiac performance. However, these promising preclinical findings did not translate into clinical success. The large-scale Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) trial failed to show a significant reduction in infarct size or an improvement in clinical outcomes in patients with acute myocardial infarction. This whitepaper provides an in-depth technical overview of the mechanism of action of this compound in cardiac myocytes, summarizing the key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound is a highly selective inhibitor of the human NHE-1 isoform, with a reported half-maximal inhibitory concentration (IC50) of 4.5 nM.[1] Its primary mechanism of action in cardiac myocytes is the blockade of the exchange of intracellular H+ for extracellular Na+.

Signaling Pathway in Ischemia-Reperfusion Injury

The following diagram illustrates the signaling cascade leading to myocyte injury during ischemia-reperfusion and the site of action of this compound.

Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_influx ↑ Intracellular Na+ NHE1->Na_influx NCX Na+/Ca2+ Exchanger Reversal Na_influx->NCX Ca_influx ↑ Intracellular Ca2+ NCX->Ca_influx Mitochondria Mitochondrial Ca2+ Overload Ca_influx->Mitochondria Injury Myocyte Injury & Death Mitochondria->Injury This compound This compound This compound->NHE1 Inhibits

Figure 1: Signaling pathway of ischemia-reperfusion injury and this compound's site of action.

Quantitative Preclinical Data

Preclinical investigations of this compound and other NHE-1 inhibitors demonstrated significant cardioprotective effects. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell TypeReference
IC50 for hNHE-1 4.5 nMCHO-K1 cells expressing human NHE-1[1]
Table 2: Effect of this compound on Mitochondrial Function in Isolated Mouse Hearts (Ischemia/Reperfusion)
ParameterControl (Ischemia/Reperfusion)This compound (10 µM)% Change with this compoundReference
Mitochondrial Ca2+ (late ischemia) Significant IncreaseAttenuated Increase-
Mitochondrial Ca2+ (early reperfusion) Significant IncreaseAttenuated Increase-
Superoxide Production (reperfusion) IncreasedReduced-
Infarct Size (% of risk area) ~45%~25%~44% reduction

Data from a study on isolated mouse hearts subjected to global ischemia and reperfusion. The study demonstrated that this compound significantly reduced mitochondrial calcium overload and superoxide generation upon reperfusion, leading to a reduction in infarct size.

Table 3: Effect of NHE-1 Inhibition on Intracellular Ion Concentrations in Cardiomyocytes (Ischemia/Reperfusion)
Ion ConcentrationConditionControlNHE-1 Inhibitor (EIPA 10 µM)Reference
Intracellular Na+ (mEq/kg dry weight) Baseline18.1 ± 3.216.2 ± 2.4
Ischemia110.6 ± 14.039.6 ± 9.6
Reperfusion53.3 ± 12.312.6 ± 3.5
Intracellular Ca2+ (nM) Baseline332 ± 42255 ± 32
Ischemia1157 ± 89616 ± 69
Reperfusion842 ± 55298 ± 34
Intracellular pH Ischemia6.20 ± 0.086.41 ± 0.04

Data from a study using the NHE-1 inhibitor Ethylisopropylamiloride (EIPA) in isolated newborn rabbit hearts, demonstrating the expected attenuation of intracellular sodium and calcium overload, and a less pronounced drop in intracellular pH during ischemia.

Table 4: Effect of NHE-1 Inhibition on Infarct Size in Animal Models of Myocardial Infarction
Animal ModelNHE-1 InhibitorDoseInfarct Size Reduction (%)Reference
Rat Cariporide3 mg/kg~18.5% (30 min post-MI)
Rabbit Cariporide1 mg/kg~40%
Pig Cariporide2.5 mg/kg~66%

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the mechanism and efficacy of this compound.

Measurement of Intracellular pH in Cardiomyocytes

The experimental workflow for measuring intracellular pH (pHi) in isolated cardiomyocytes typically involves the use of pH-sensitive fluorescent dyes.

cluster_0 Cell Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition & Analysis Isolation Cardiomyocyte Isolation (e.g., Langendorff perfusion with collagenase) Loading Loading with pH-sensitive dye (e.g., BCECF-AM or SNARF-1) Isolation->Loading Perfusion Perfusion Chamber on Inverted Microscope Loading->Perfusion Stimulation Field Stimulation (optional) Perfusion->Stimulation Excitation Dual-wavelength Excitation Stimulation->Excitation Emission Fluorescence Emission Measurement Excitation->Emission Ratio Calculation of Fluorescence Ratio Emission->Ratio Calibration Calibration Curve Generation (e.g., using nigericin) Ratio->Calibration pHi Determination of Intracellular pH Calibration->pHi

Figure 2: Experimental workflow for measuring intracellular pH in cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: Ventricular myocytes are typically isolated from animal hearts (e.g., rat, rabbit, mouse) by enzymatic digestion using a Langendorff perfusion system with collagenase and protease.

  • Dye Loading: Isolated myocytes are incubated with a membrane-permeant form of a pH-sensitive fluorescent dye, such as BCECF-AM or SNARF-1. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.

  • Perfusion and Stimulation: The dye-loaded cells are placed in a perfusion chamber on the stage of an inverted microscope and superfused with a physiological salt solution. Electrical field stimulation can be used to induce contractions.

  • Fluorescence Measurement: The cells are alternately excited at two different wavelengths, and the corresponding fluorescence emission is measured using a photomultiplier tube or a camera.

  • Ratio Calculation and Calibration: The ratio of the fluorescence intensities at the two emission wavelengths is calculated. This ratio is proportional to the intracellular pH. A calibration curve is generated at the end of each experiment by exposing the cells to solutions of known pH in the presence of a protonophore like nigericin.

  • Data Analysis: The intracellular pH is then determined from the fluorescence ratio using the calibration curve.

Measurement of Intracellular Na+ Concentration

Electrophysiological techniques, such as the patch-clamp method in the whole-cell configuration, are commonly used to measure intracellular Na+ concentration ([Na+]i).

cluster_0 Preparation cluster_1 Patch-Clamp cluster_2 Measurement & Calculation Isolation Cardiomyocyte Isolation Seal Gigaohm Seal Formation Isolation->Seal Pipette Patch Pipette Fabrication (filled with known ion concentrations) Pipette->Seal Rupture Membrane Rupture (Whole-cell configuration) Seal->Rupture Clamp Voltage Clamp Protocol Rupture->Clamp Current Record Na+ Current (INa) Clamp->Current Reversal Determine Reversal Potential (ENa) Current->Reversal Nernst Calculate [Na+]i using the Nernst Equation Reversal->Nernst

Figure 3: Experimental workflow for measuring intracellular Na+ using patch-clamp.

Methodology:

  • Cell Preparation: Isolated cardiomyocytes are allowed to adhere to the bottom of a recording chamber.

  • Patch-Clamp Configuration: A glass micropipette with a tip diameter of ~1 µm is filled with a solution of known ionic composition and pressed against the cell membrane. Suction is applied to form a high-resistance "gigaohm" seal. Further suction ruptures the membrane patch, establishing the whole-cell configuration, where the pipette solution is continuous with the cytoplasm.

  • Voltage Clamp: The membrane potential is controlled ("clamped") at a set value using a voltage-clamp amplifier.

  • Measurement of Na+ Current: Voltage steps are applied to elicit the Na+ current (INa).

  • Determination of Reversal Potential: The reversal potential for Na+ (ENa) is determined by finding the membrane potential at which the Na+ current reverses its direction.

  • Calculation of [Na+]i: The intracellular Na+ concentration is calculated from the Nernst equation: ENa = (RT/zF) * ln([Na+]o/[Na+]i), where R is the gas constant, T is the absolute temperature, z is the valence of the ion (+1 for Na+), F is the Faraday constant, and [Na+]o is the known extracellular Na+ concentration.

Animal Models of Myocardial Infarction

Preclinical efficacy of this compound was primarily tested in animal models of acute myocardial infarction (AMI) induced by coronary artery ligation.

Anesthesia Anesthesia & Ventilation Thoracotomy Thoracotomy Anesthesia->Thoracotomy Ligation Coronary Artery Ligation (e.g., LAD) Thoracotomy->Ligation Ischemia Ischemia Period Ligation->Ischemia Reperfusion Reperfusion (Release of ligation) Ischemia->Reperfusion Euthanasia Euthanasia & Heart Excision Reperfusion->Euthanasia Staining Infarct Size Measurement (e.g., TTC staining) Euthanasia->Staining Analysis Image Analysis & Quantification Staining->Analysis

Figure 4: General workflow for inducing myocardial infarction in animal models.

Methodology:

  • Animal Preparation: The animal (e.g., rat, rabbit, pig) is anesthetized, intubated, and mechanically ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is then passed around a major coronary artery, typically the left anterior descending (LAD) artery.

  • Induction of Ischemia: The suture is tightened to occlude the coronary artery, inducing regional myocardial ischemia. The duration of ischemia is a critical experimental parameter.

  • Reperfusion: After the ischemic period, the suture is released to allow blood flow to return to the previously ischemic myocardium.

  • Drug Administration: this compound or placebo is typically administered intravenously before, during, or at the onset of reperfusion.

  • Infarct Size Measurement: At the end of the reperfusion period, the animal is euthanized, and the heart is excised. The area at risk and the infarcted area are delineated using histological staining techniques, most commonly with Triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale.

  • Quantification: The stained heart slices are photographed, and the areas of infarct and the area at risk are quantified using image analysis software. Infarct size is typically expressed as a percentage of the area at risk.

Clinical Trial Evidence: The ESCAMI Trial

The Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) was a large, randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of this compound in patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy.

Table 5: Key Results of the ESCAMI Trial
OutcomePlaceboThis compound (100 mg)This compound (150 mg)p-valueReference
Enzymatic Infarct Size (α-HBDH AUC, Stage 2) 41.243.041.5NS
Death, Cardiogenic Shock, Heart Failure, or Life-threatening Arrhythmias No significant difference observed between groupsNS
Incidence of Heart Failure in Late Reperfusion (>4h) --Significant Reduction<0.05

The ESCAMI trial ultimately failed to demonstrate a benefit of this compound in reducing infarct size or improving overall clinical outcomes in the general population of patients with acute MI. A potential benefit was observed in the subgroup of patients who received reperfusion therapy late after symptom onset.

Conclusion

This compound is a potent and selective inhibitor of NHE-1 that showed considerable promise in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, the prevention of intracellular Na+ and subsequent Ca2+ overload, is well-supported by in vitro and ex vivo data. However, the lack of efficacy in a large-scale clinical trial highlights the significant challenges in translating promising preclinical findings into effective clinical therapies for cardioprotection. The discrepancy between preclinical and clinical results may be attributable to a variety of factors, including the complexity of human pathophysiology, the timing of drug administration, and the limitations of animal models in fully recapitulating human disease. Further research into the nuanced roles of NHE-1 in different stages of myocardial injury and the development of more predictive preclinical models are warranted to guide future drug development efforts in cardioprotection.

References

Eniporide: A Technical Deep-Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide (EMD-96785) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume regulation.[1] Belonging to the benzoylguanidine class of compounds, this compound was investigated for its potential as a cardioprotective agent, particularly in the setting of myocardial ischemia-reperfusion injury. The rationale for its development was based on the hypothesis that inhibiting NHE-1 at the time of reperfusion would prevent the pathological intracellular sodium and subsequent calcium overload, thereby reducing the extent of myocardial damage. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Synthesis

While a detailed public record of the initial discovery and synthesis of this compound is limited, it is identified as N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide. Its development is attributed to a pharmaceutical research program focused on identifying potent and selective NHE-1 inhibitors. The core structure is based on a benzoylguanidine scaffold, a class of compounds known to interact with the sodium-hydrogen exchanger. Structure-activity relationship (SAR) studies, though not publicly detailed for this compound itself, would have focused on optimizing the substitutions on the phenyl ring to achieve high affinity and selectivity for the NHE-1 isoform.

Mechanism of Action

This compound exerts its pharmacological effect by specifically binding to and inhibiting the activity of the NHE-1 isoform.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, a primary trigger for the activation of NHE-1. This exchanger then attempts to restore intracellular pH by extruding protons from the cell in exchange for sodium ions. However, the concurrent inhibition of the Na+/K+-ATPase due to energy depletion leads to a rapid and detrimental accumulation of intracellular sodium.

This rise in intracellular sodium concentration alters the electrochemical gradient across the sarcolemma, causing the Na+/Ca2+ exchanger to operate in a reverse mode, expelling sodium ions in exchange for calcium ions. The resulting intracellular calcium overload is a critical event in reperfusion injury, leading to mitochondrial dysfunction, hypercontracture of myofibrils, activation of degradative enzymes, and ultimately, cell death. This compound, by blocking NHE-1 at a crucial juncture, was theorized to uncouple the initial acidosis from the subsequent catastrophic rise in intracellular calcium.

Signaling Pathway of NHE-1 Inhibition in Ischemia-Reperfusion Injury

NHE1_Pathway Ischemia Myocardial Ischemia Anaerobic_Metabolism Anaerobic Metabolism Ischemia->Anaerobic_Metabolism Na_K_ATPase_Inhibition Na+/K+-ATPase Inhibition Ischemia->Na_K_ATPase_Inhibition Intracellular_Acidosis Intracellular Acidosis (Increased H+) Anaerobic_Metabolism->Intracellular_Acidosis NHE1_Activation NHE-1 Activation Intracellular_Acidosis->NHE1_Activation Na_Influx Na+ Influx NHE1_Activation->Na_Influx This compound This compound This compound->NHE1_Activation Inhibits Intracellular_Na_Overload Intracellular Na+ Overload Na_Influx->Intracellular_Na_Overload Na_K_ATPase_Inhibition->Intracellular_Na_Overload NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Intracellular_Na_Overload->NCX_Reverse Ca_Influx Ca2+ Influx NCX_Reverse->Ca_Influx Intracellular_Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Intracellular_Ca_Overload Cell_Death Cardiomyocyte Injury & Cell Death Intracellular_Ca_Overload->Cell_Death

Caption: Downstream signaling cascade of NHE-1 activation during myocardial ischemia-reperfusion and the inhibitory site of this compound.

Preclinical Development

Extensive preclinical studies in various animal models of myocardial ischemia and reperfusion demonstrated the cardioprotective potential of this compound. These studies consistently showed that the administration of this compound, either before ischemia or just prior to reperfusion, could significantly limit infarct size and improve cardiac function.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the human NHE-1 isoform was determined in vitro.

CompoundTargetIC50
This compoundHuman NHE-14.5 nM[1]
Animal Studies

Preclinical efficacy was established in various animal models, including pigs, which have a coronary anatomy and physiology similar to humans.

Animal ModelInterventionKey Findings
Pig model of cardioplegic arrest3 mg/kg IV this compound before cardioplegiaImproved cardiac performance and preserved high-energy phosphate content.
General animal models of myocardial ischemia/reperfusionThis compound administered before ischemia or just before reperfusionConsistently limited infarct size.
Preclinical Experimental Protocol: Ischemia-Reperfusion in a Porcine Model (General Representation)
  • Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. Catheters are inserted for drug administration, blood sampling, and hemodynamic monitoring.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected, and a hydraulic occluder is placed around it.

  • Ischemia Induction: Myocardial ischemia is induced by inflating the occluder for a predetermined period (e.g., 60 minutes).

  • Drug Administration: this compound or placebo is administered intravenously at a specified time point, either before the onset of ischemia or just before reperfusion.

  • Reperfusion: The occluder is deflated to allow blood flow to return to the ischemic myocardium.

  • Monitoring and Data Collection: Hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular pressure) are continuously monitored. Blood samples are collected for biochemical analysis.

  • Infarct Size Measurement: At the end of the experiment, the heart is excised. The LAD is re-occluded and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then calculated as a percentage of the area at risk.

Clinical Development: The ESCAMI Trial

The primary clinical investigation of this compound was the "Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction" (ESCAMI) trial. This was a large, international, prospective, randomized, double-blind, placebo-controlled phase II study.

ESCAMI Trial Design

The trial was conducted in two stages to evaluate the efficacy of different doses of this compound as an adjunct to reperfusion therapy (either thrombolysis or primary percutaneous transluminal coronary angioplasty - PTCA) in patients with acute ST-elevation myocardial infarction.

Experimental Protocol: ESCAMI Trial
  • Patient Population: Patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy.

  • Inclusion Criteria: Chest pain for at least 30 minutes, ST-segment elevation on ECG.

  • Exclusion Criteria: Pre-hospital thrombolysis, cardiogenic shock (Killip class IV) on admission, known renal failure, history of severe allergic reactions.

  • Intervention:

    • Stage 1: 430 patients were randomized to receive a 10-minute intravenous infusion of placebo or this compound at doses of 50 mg, 100 mg, 150 mg, or 200 mg before the start of reperfusion therapy.

    • Stage 2: 959 patients were randomized to receive placebo, 100 mg this compound, or 150 mg this compound.

  • Primary Efficacy Endpoint: Infarct size, as measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours (Area Under the Curve - AUC).

  • Clinical Endpoints: Death, cardiogenic shock, heart failure, life-threatening arrhythmias.

ESCAMI Trial Workflow

ESCAMI_Workflow Patient_Population Patients with Acute ST-Elevation MI (n=1389) Randomization Randomization Patient_Population->Randomization Stage1 Stage 1 (n=430) Randomization->Stage1 Stage 1 Stage2 Stage 2 (n=959) Randomization->Stage2 Stage 2 Placebo1 Placebo Stage1->Placebo1 Eniporide50 This compound 50mg Stage1->Eniporide50 Eniporide100_1 This compound 100mg Stage1->Eniporide100_1 Eniporide150_1 This compound 150mg Stage1->Eniporide150_1 Eniporide200 This compound 200mg Stage1->Eniporide200 Placebo2 Placebo Stage2->Placebo2 Eniporide100_2 This compound 100mg Stage2->Eniporide100_2 Eniporide150_2 This compound 150mg Stage2->Eniporide150_2 Intervention 10-min IV Infusion before Reperfusion Placebo1->Intervention Eniporide50->Intervention Eniporide100_1->Intervention Eniporide150_1->Intervention Eniporide200->Intervention Placebo2->Intervention Eniporide100_2->Intervention Eniporide150_2->Intervention Endpoint_Analysis Endpoint Analysis Intervention->Endpoint_Analysis Primary_Endpoint Primary: Infarct Size (α-HBDH AUC 0-72h) Endpoint_Analysis->Primary_Endpoint Secondary_Endpoints Secondary: Clinical Outcomes Endpoint_Analysis->Secondary_Endpoints

Caption: Workflow of the ESCAMI clinical trial for this compound.

Clinical Trial Results

The results of the ESCAMI trial were ultimately disappointing and did not support the promising preclinical data.

Trial StageDose GroupMean α-HBDH AUC (U/ml x h)Outcome vs. Placebo
Stage 1 Placebo44.2-
100 mg this compound40.2Smaller infarct size[2]
150 mg this compound33.9Smaller infarct size[2]
Stage 2 Placebo41.2-
100 mg this compound43.0No difference in infarct size[2]
150 mg this compound41.5No difference in infarct size[2]

Overall, the administration of this compound before reperfusion therapy did not significantly limit infarct size or improve clinical outcomes in the broad population of patients with acute ST-elevation myocardial infarction.[2][3]

Pharmacokinetics

A study in healthy volunteers provided key pharmacokinetic parameters for this compound.

ParameterValue
Half-life~2 hours
Total Body Clearance34.4 L/h
Volume of Distribution (Vdss)77.5 L
Mean Residence Time2.3 hours
Unchanged Drug in Urine~43% of dose

This compound demonstrated linear pharmacokinetics in the investigated dose range.

Conclusion

This compound represents a well-founded therapeutic concept based on a strong preclinical rationale for cardioprotection via selective NHE-1 inhibition. Its development progressed to a large-scale clinical trial, the ESCAMI study. However, despite promising in vitro potency and efficacy in animal models, this compound failed to demonstrate a significant clinical benefit in reducing infarct size or improving outcomes in patients with acute myocardial infarction. The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and highlight the challenges in translating cardioprotective strategies from the laboratory to the clinical setting. The development of this compound was subsequently discontinued. The story of this compound remains a valuable case study for researchers and professionals in drug development, emphasizing the critical importance of robust clinical trial data in validating novel therapeutic hypotheses.

References

Eniporide: A Technical Guide for the Study of Na+/H+ Exchange

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Eniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). It is designed to serve as a comprehensive resource for researchers utilizing this tool to investigate the physiological and pathophysiological roles of Na+/H+ exchange, particularly in the context of cellular ion homeostasis and ischemic injury.

Introduction to Na+/H+ Exchange and this compound

The Na+/H+ exchanger (NHE) is a family of integral membrane proteins that mediate the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+). The ubiquitously expressed NHE-1 isoform is a primary regulator of intracellular pH (pHi) and cell volume. Under physiological conditions, its activity is low. However, during pathological events such as myocardial ischemia, intracellular acidosis triggers robust activation of NHE-1. This leads to a cascade of ionic disturbances, including intracellular Na+ overload, which in turn reverses the Na+/Ca2+ exchanger (NCX), causing a massive influx of Ca2+. This subsequent Ca2+ overload is a critical driver of cell death and tissue damage in ischemia-reperfusion injury.[1][2]

This compound (EMD 96785) is a highly potent and selective benzoylguanidine inhibitor of the NHE-1 isoform. Its specificity makes it an invaluable pharmacological tool for dissecting the precise role of NHE-1 in cellular processes and disease models, most notably in cardioprotection.[2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the NHE-1 protein, thereby blocking its ion exchange function. This action directly prevents the extrusion of H+ in exchange for Na+, a critical event during the cellular response to an acid load. By inhibiting NHE-1 at the onset of an ischemic event, this compound effectively uncouples intracellular acidosis from the subsequent detrimental rise in intracellular Na+ and Ca2+. This preserves ionic homeostasis, mitigates mitochondrial dysfunction, and ultimately reduces cell death.[1][4]

cluster_membrane Cell Membrane cluster_intra cluster_extra NHE1 NHE-1 Na_in Na+ NHE1->Na_in H_out H+ NHE1->H_out This compound This compound This compound->NHE1 Inhibits H_in H+ H_in->NHE1 Extrusion Na_out Na+ Na_out->NHE1 Influx

Figure 1. Mechanism of this compound Action on NHE-1.

Quantitative Data

This compound's potency and pharmacokinetic properties have been characterized in several studies. The following tables summarize key quantitative data for researchers designing experiments.

Table 1: Inhibitory Potency of this compound and Related Compounds
CompoundTargetSpecies/ModelIC50 / EC50 (nM)Reference
This compoundHuman NHE-1Stably Expressed in CHO cells4.5[5]
This compoundNHE-1Isolated Rabbit Heart (Infarct Size Reduction)0.69[6]
CariporideHuman NHE-1Stably Expressed in CHO cells30[5]
CariporideNHE-1Isolated Rabbit Heart (Infarct Size Reduction)5.11[6]
ZoniporideHuman NHE-1Recombinant Protein14[6]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterValueUnitReference
Half-life (t½)~2hours
Mean Total Body Clearance34.4L/h
Mean Volume of Distribution (Vdss)77.5L
Unchanged Recovery in Urine43%% of dose
Table 3: Effect of NHE-1 Inhibition on Intracellular Ion Concentration During Ischemia
Condition (Ischemic Rabbit Myocardium)Intracellular Na+ (Nai)Intracellular Ca2+ ([Ca]i)Reference
Control Group
Baseline18.1 ± 3.2332 ± 42 nM[7]
End of Ischemia110.6 ± 14.01157 ± 89 nM[7]
EIPA-Treated Group (10 µM) *
Baseline16.2 ± 2.4255 ± 32 nM[7]
End of Ischemia39.6 ± 9.6616 ± 69 nM[7]

*Data for Ethylisopropylamiloride (EIPA), a structurally related NHE-1 inhibitor, is presented to demonstrate the quantitative effect of NHE-1 blockade on ion concentrations.

Experimental Protocols

Measuring NHE-1 Activity via Intracellular pH Recovery

This protocol describes a common method to assess the inhibitory effect of this compound on NHE-1 activity by measuring the rate of pHi recovery from an induced acid load using the fluorescent indicator BCECF-AM.

Materials:

  • Cells of interest (e.g., cardiomyocytes, CHO cells) cultured on glass coverslips.

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • HEPES-buffered salt solution (HBSS) or similar physiological buffer.

  • NH4Cl solution (e.g., 20 mM in HBSS).

  • This compound stock solution (in DMSO).

  • Na+-free buffer (substituting Na+ with N-methyl-D-glucamine, NMDG+).

  • Fluorescence microscopy system capable of ratiometric imaging (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).

Procedure:

  • Dye Loading: Incubate cells with 2-5 µM BCECF-AM in HBSS for 15-60 minutes at 37°C.[8]

  • Washing: Wash the cells thoroughly with fresh HBSS to remove extracellular dye and allow for de-esterification of the intracellular BCECF-AM.

  • Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBSS. Record the stable baseline fluorescence ratio (F490/F440).

  • Acid Load (Ammonium Prepulse Technique): Switch the perfusate to one containing 20 mM NH4Cl for 5-10 minutes. This will initially cause a slight alkalinization as NH3 diffuses in, followed by the entry of NH4+.[9]

  • Induce Acidosis: Rapidly switch the perfusate back to the standard HBSS. The intracellular NH4+ dissociates into NH3 (which diffuses out) and H+, trapping the H+ inside and causing a sharp drop in pHi (acidosis).[9]

  • Measure pHi Recovery:

    • Control: In the continued presence of standard HBSS (containing Na+), monitor the fluorescence ratio as the cells recover from the acid load. The rate of pHi increase is primarily due to NHE-1 activity.[9]

    • This compound Treatment: Repeat the experiment, but add the desired concentration of this compound to the HBSS during the recovery phase.

    • Na+-Free Control: To confirm the Na+-dependency of the recovery, perform the recovery step in a Na+-free buffer. pHi recovery should be minimal.

  • Data Analysis: Calculate the initial rate of pHi recovery (ΔpHi/min) from the slope of the pHi vs. time trace immediately following acidification. Compare the rates between control and this compound-treated groups to quantify the inhibitory effect.[9]

A Load Cells with BCECF-AM B Wash to Remove Extracellular Dye A->B C Measure Baseline pHi B->C D Apply NH4Cl Prepulse (5-10 min) C->D E Washout NH4Cl to Induce Acidosis D->E F Measure pHi Recovery Rate (Control vs. +this compound) E->F G Analyze Data: Compare ΔpHi/min F->G

Figure 2. Experimental workflow for measuring NHE-1 inhibition.

Signaling Pathways in Ischemia-Reperfusion

This compound is a tool to study the complex signaling events of ischemia-reperfusion injury. The diagram below illustrates the central role of NHE-1 in this pathology and the point of intervention for this compound.

During ischemia, anaerobic metabolism causes intracellular acidosis (↑ H+). This, along with reactive oxygen species (ROS) generated during ischemia and reperfusion, activates protein kinase pathways (e.g., ERK1/2, p90RSK) that phosphorylate and activate NHE-1.[5][10] Activated NHE-1 pumps H+ out and Na+ in, leading to Na+ overload. The high intracellular Na+ reverses the Na+/Ca2+ exchanger (NCX), causing Ca2+ to flood the cell.[11] This Ca2+ overload triggers multiple downstream cell death pathways, including the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and activation of caspases (like caspase-9 and caspase-3), leading to apoptosis and contractile dysfunction.[11][12]

Ischemia Ischemia/ Reperfusion Acidosis Intracellular Acidosis (↑ H+) Ischemia->Acidosis ROS ↑ ROS Ischemia->ROS NHE1 NHE-1 Activation (& Phosphorylation) Acidosis->NHE1 Activates Kinases ERK1/2, p90RSK Activation ROS->Kinases Kinases->NHE1 Phosphorylates & Activates Na_overload Intracellular Na+ Overload NHE1->Na_overload Causes This compound This compound This compound->NHE1 Inhibits NCX Reverse Mode Na+/Ca2+ Exchanger Na_overload->NCX Triggers Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Causes Mito Mitochondrial Ca2+ Uptake Ca_overload->Mito mPTP mPTP Opening & Cytochrome c Release Mito->mPTP Caspases Caspase-9 & -3 Activation mPTP->Caspases Activates Apoptosis Apoptosis & Cell Injury Caspases->Apoptosis Leads to

References

Early preclinical studies of Eniporide's efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Preclinical Efficacy of Eniporide

Introduction

This compound is a potent and specific inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH regulation.[1][2] In the context of ischemia-reperfusion injury, the activity of NHE-1 is significantly upregulated, leading to a cascade of events culminating in cellular damage and death.[1][2] Extensive preclinical research has been conducted to evaluate this compound's potential as a therapeutic agent, primarily focusing on its cardioprotective effects in models of myocardial infarction.[1][3][4][5] This technical guide provides a comprehensive overview of the early preclinical studies that established the efficacy of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

During an ischemic event, intracellular acidosis develops, triggering the activation of the NHE-1 antiporter. This transporter extrudes protons (H+) from the cell in exchange for sodium ions (Na+). The subsequent intracellular sodium overload reverses the action of the Na+/Ca2+ exchanger, leading to a massive influx of calcium (Ca2+).[1] This calcium overload is a critical factor in mediating the detrimental consequences of ischemia-reperfusion, including myocardial infarction expansion, arrhythmias, and myocardial stunning.[1] this compound specifically targets and inhibits NHE-1, thereby mitigating the downstream ionic disturbances and protecting the tissue from injury.[1][4]

NHE1_Inhibition_Pathway cluster_Ischemia Ischemic Cascade cluster_NHE1 NHE-1 Activation & Ion Exchange cluster_Ca_Overload Calcium Overload cluster_Injury Cellular Injury Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis ↓ O₂ NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx Intracellular Na⁺ Overload NHE1->Na_Influx Na⁺ in / H⁺ out NCX Reverse Mode Na⁺/Ca²⁺ Exchange Na_Influx->NCX Ca_Overload Intracellular Ca²⁺ Overload NCX->Ca_Overload Ca²⁺ in / Na⁺ out Injury Myocardial Injury (Infarction, Stunning, Arrhythmias) Ca_Overload->Injury This compound This compound This compound->NHE1 Inhibits PKPD_Workflow cluster_admin Drug Administration cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose IV Administration of this compound (2.5 - 100 mg) Sampling Plasma & Urine Sampling Dose->Sampling HPLC HPLC Analysis Sampling->HPLC Biomarker Measure Biomarker (Platelet Swelling Time) Sampling->Biomarker PK_Model Two-Compartment PK Modeling HPLC->PK_Model PK_Params Calculate PK Parameters (t½, CL, Vdss) PK_Model->PK_Params PD_Model Direct Emax PD Modeling PK_Model->PD_Model Link Plasma Concentration to Effect Biomarker->PD_Model PD_Params Determine PD Parameters (IC50) PD_Model->PD_Params Experimental_Workflow_IR start Select Animal Model (e.g., Pig) prep Anesthesia & Surgical Prep start->prep occlusion Induce Ischemia (e.g., LAD Occlusion) prep->occlusion drug_admin Administer this compound or Placebo (IV) occlusion->drug_admin Before or During reperfusion Reperfusion (Release Occlusion) drug_admin->reperfusion monitoring Monitor Hemodynamics & Cardiac Function reperfusion->monitoring endpoint Endpoint Analysis monitoring->endpoint staining Post-mortem Staining (e.g., TTC) endpoint->staining analysis Calculate Infarct Size (% of Area at Risk) staining->analysis

References

Methodological & Application

Application Notes and Protocols for Eniporide Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Eniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). The NHE-1 transporter plays a critical role in the pathophysiology of ischemia-reperfusion injury. During an ischemic event, anaerobic metabolism leads to intracellular acidosis, which activates NHE-1 to extrude protons in exchange for sodium ions. This results in a significant intracellular sodium overload, which in turn reverses the function of the Na+/Ca2+ exchanger, leading to a massive influx of calcium.[1] Elevated intracellular calcium triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death.[1]

By inhibiting NHE-1, this compound aims to mitigate this sodium and subsequent calcium overload, thereby protecting tissues from the damage associated with reperfusion. While extensive preclinical studies in animal models have demonstrated the cardioprotective effects of this compound, specific dosage and administration protocols are not always widely published.[2]

This document provides a comprehensive overview of the mechanism of action, available dosage information from related compounds, and detailed experimental protocols for administering NHE-1 inhibitors in common animal models of ischemia-reperfusion injury.

Mechanism of Action: NHE-1 Inhibition in Ischemia-Reperfusion

The primary mechanism by which this compound confers protection against ischemia-reperfusion injury is through the direct inhibition of the NHE-1 transporter. The following diagram illustrates this signaling pathway.

NHE1_Pathway Mechanism of NHE-1 Inhibition by this compound Ischemia Ischemia / Reperfusion Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Activates Na_Overload Intracellular Na+ Overload NHE1->Na_Overload Causes NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Activity Na_Overload->NCX Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Damage Mitochondrial Dysfunction & Cell Death Ca_Overload->Damage This compound This compound This compound->NHE1 Inhibits

Mechanism of NHE-1 Inhibition by this compound

Dosage and Administration Data

Quantitative dosage data for this compound in animal models is limited in publicly available literature. However, data from the closely related and potent NHE-1 inhibitor, Cariporide , provides a valuable reference for establishing effective dose ranges in preclinical studies.

Table 1: Cariporide Dosage in a Rat Model of Myocardial Infarction
Animal ModelDosage (mg/kg)Route of AdministrationVehicle/FormulationTiming of AdministrationOutcomeReference
Sprague-Dawley Rat0.1Intravenous (IV)Not specifiedBefore coronary occlusionSignificant reduction in infarct size[3]
Sprague-Dawley Rat0.3Intravenous (IV)Not specifiedBefore coronary occlusionSignificant reduction in infarct size[3]
Sprague-Dawley Rat1.0Intravenous (IV)Not specifiedBefore coronary occlusionMaximum reduction in infarct size[3]
Sprague-Dawley Rat1 - 10Oral (in drinking water)Drinking WaterDailyEffective against cardiac ischemia[4]
Sprague-Dawley Rat0.3Oral (in chow)Medicated ChowDailyEffective against heart failure[4]
Table 2: this compound Dosage in Human Clinical Trials (for context)
Study PopulationDosageRoute of AdministrationTiming of AdministrationIndicationReference
Human Patients50 - 200 mg (total dose)10-minute IV infusionBefore reperfusion therapyAcute Myocardial Infarction[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for inducing ischemia-reperfusion injury in common animal models and administering NHE-1 inhibitors.

Protocol 1: Myocardial Infarction Model in Rats

This protocol describes the induction of myocardial infarction (MI) via left anterior descending (LAD) coronary artery ligation in rats, a standard model for evaluating cardioprotective agents.

MI_Workflow Workflow: Rat Myocardial Infarction (MI) Model cluster_prep Preparation cluster_surgery Surgical Procedure cluster_treatment Intervention & Reperfusion cluster_postop Post-Procedure A 1. Animal Preparation (Anesthesia, Intubation) B 2. Surgical Site Prep (Shave, Sanitize) A->B C 3. Thoracotomy (Expose Heart) B->C D 4. LAD Ligation (Induce Ischemia, e.g., 30 min) C->D E 5. Drug Administration (e.g., 1 mg/kg Cariporide IV) D->E F 6. Reperfusion (Release Ligature, e.g., 120 min) E->F G 7. Surgical Closure F->G H 8. Post-operative Care (Analgesia, Monitoring) G->H I 9. Endpoint Analysis (Infarct Size, Biomarkers) H->I

Workflow for the Rat Myocardial Infarction Model
Methodology

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital, 60 mg/kg IP).[7] Confirm deep surgical anesthesia by the absence of a pedal reflex.

    • Place the animal in a supine position on a heating pad to maintain core body temperature.

    • Intubate the trachea and provide mechanical ventilation with room air.[7]

    • Gain intravenous access via a tail vein or femoral vein for drug administration.

  • Surgical Procedure:

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

    • Gently open the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Pass a 5-0 or 6-0 suture under the LAD. Thread the ends of the suture through a small piece of tubing to create a snare.

    • Induce myocardial ischemia by tightening the snare. Successful occlusion is confirmed by the visible pallor of the myocardial tissue distal to the ligature and changes in the ECG (e.g., ST-segment elevation).[7] Maintain ischemia for a period of 30 minutes.

  • Drug Formulation and Administration:

    • Formulation: this compound and related compounds may have limited aqueous solubility. Test various vehicles for suitability.

      • Aqueous: Sterile saline (0.9% NaCl) or a buffered solution (e.g., PBS).

      • Co-solvent: For poorly soluble compounds, a vehicle such as 20% N,N-Dimethylacetamide / 40% Propylene glycol / 40% Polyethylene Glycol (DPP) has been used in rats, administered as a slow IV infusion.[8]

    • Administration: Based on data from Cariporide, administer the NHE-1 inhibitor intravenously just before or at the onset of reperfusion.[3]

      • Example: Administer a bolus of Cariporide at 1 mg/kg IV five minutes before releasing the ligature.

  • Reperfusion and Post-operative Care:

    • After the 30-minute ischemic period, release the snare to allow for reperfusion of the myocardium. Reperfusion is often confirmed by hyperemia in the previously ischemic region.[7]

    • Allow reperfusion for 120 minutes.

    • Close the chest cavity in layers. Evacuate air from the pleural space to prevent pneumothorax.

    • Discontinue anesthesia and allow the animal to recover. Provide post-operative analgesia as per institutional guidelines.

    • Monitor the animal closely during recovery.

  • Endpoint Analysis:

    • At the end of the reperfusion period, euthanize the animal.

    • Excise the heart and stain with a solution like triphenyl tetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue.

    • Calculate the infarct size as a percentage of the area at risk.

Protocol 2: Focal Cerebral Ischemia Model in Mice

This protocol details the middle cerebral artery occlusion (MCAO) model in mice, which is widely used to study the neuroprotective effects of drugs in ischemic stroke.

Stroke_Workflow Workflow: Mouse Cerebral Ischemia (MCAO) Model cluster_prep Preparation cluster_surgery Surgical Procedure cluster_treatment Intervention & Reperfusion cluster_postop Post-Procedure A 1. Anesthesia & Temp Control B 2. Suture Preparation (Silicone-coated filament) A->B C 3. Midline Neck Incision (Expose Carotid Arteries) B->C D 4. MCAO Suture Insertion (Induce Ischemia, e.g., 60 min) C->D E 5. Drug Administration (e.g., IV or IP) D->E Administer during ischemia or just before reperfusion F 6. Reperfusion (Withdraw Suture) E->F G 7. Surgical Closure F->G H 8. Post-operative Care (Recovery, Soft Food) G->H I 9. Endpoint Analysis (Neurological Score, Infarct Volume) H->I

Workflow for the Mouse Cerebral Ischemia Model
Methodology

  • Animal and Suture Preparation:

    • Anesthetize a C57BL/6 mouse (20-25g) using isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Place the animal on a heating pad to maintain body temperature at 37°C.

    • Prepare an occlusion suture: a 6-0 monofilament nylon suture with its tip coated with silicone to a diameter of 0.21 ± 0.02 mm. Mark the suture at 9-10 mm from the tip.[9]

  • Surgical Procedure (MCAO):

    • Place the mouse in a supine position and make a midline neck incision.

    • Carefully isolate the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Introduce the prepared suture into the ECA and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). The 9-10 mm mark should be at the level of the ligation.[9]

    • Maintain the occlusion for a period of 60-90 minutes.

  • Drug Formulation and Administration:

    • Formulation: Prepare this compound in a suitable vehicle as described in Protocol 1. The choice of route (IV or IP) may depend on the experimental design and the drug's properties.

    • Administration: Administer the drug at a predetermined time. This could be prior to ischemia, during ischemia, or at the onset of reperfusion.

      • Suggestion: For initial dose-finding studies, use doses informed by related compounds (e.g., 0.1-1.0 mg/kg Cariporide) and administer intravenously or intraperitoneally 5 minutes before reperfusion.

  • Reperfusion and Post-operative Care:

    • After the ischemic period, gently withdraw the suture to allow reperfusion.

    • Close the incision with sutures or surgical clips.

    • Allow the animal to recover in a heated cage. Provide easy access to water and softened food.[9]

    • Administer post-operative analgesics.

  • Endpoint Analysis:

    • Neurological Scoring: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale for motor deficits).

    • Infarct Volume: Euthanize the mouse, remove the brain, and slice it into coronal sections.

    • Stain the sections with TTC. The non-infarcted tissue will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume using image analysis software.

References

Application Notes and Protocols for Eniporide Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial transmembrane protein involved in intracellular pH (pHi) and sodium concentration regulation.[1][2][3] Its role in cellular homeostasis makes it a significant target in various pathological conditions, notably in cardioprotection against ischemia-reperfusion injury and as a potential therapeutic agent in oncology.[1][2][3][4] The integrity and stability of this compound solutions are paramount for obtaining reliable and reproducible results in both preclinical and clinical research.

These application notes provide detailed protocols for the preparation of this compound solutions and a comprehensive guide to assessing its stability.

Physicochemical Properties and Solubility

This compound hydrochloride is the commonly used salt form for research purposes. It is essential to understand its solubility characteristics to prepare appropriate formulations for in vitro and in vivo studies.

Table 1: Solubility of this compound

Solvent/Formulation SystemMaximum SolubilityPreparation Notes
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mL (78.03 mM)Sonication is recommended to aid dissolution.
Phosphate-Buffered Saline (PBS)3.33 mg/mL (9.33 mM)Ultrasonication at <60°C may be required.
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.75 mg/mL (7.71 mM)Add co-solvents sequentially and mix well after each addition.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mL (7.71 mM)Prepare a 20% SBE-β-CD solution in saline first.
10% DMSO + 90% Corn Oil≥ 2.75 mg/mL (7.71 mM)Ensure thorough mixing of the DMSO stock with the corn oil.

Protocols for Solution Preparation

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the required amount of this compound hydrochloride powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to one year).

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies

This protocol describes the preparation of a formulation containing 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes for mixing

  • Procedure (for 1 mL of final solution):

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 10 mM this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween80 to the solution and vortex until the solution is clear and homogenous.

    • Add 450 µL of sterile saline to the mixture and vortex to obtain the final formulation.

    • This formulation should be prepared fresh before each experiment.

This compound Stability and Degradation

While specific public data on the forced degradation of this compound is limited, stability is a critical parameter. Stability studies are essential to determine the shelf-life and appropriate storage conditions, ensuring the potency and safety of the compound. Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods.[5][6][7]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1 M HClRoom Temperature & 80°C24 hours
Alkaline Hydrolysis 1 M NaOHRoom Temperature & 80°C24 hours
Oxidation 3-30% H₂O₂Room Temperature24 hours
Thermal Degradation Dry Heat100°C24-168 hours
Photostability UV/Visible LightRoom TemperatureAs per ICH Q1B guidelines

Experimental Protocols for Stability Assessment

Protocol 3: Forced Degradation Study of this compound
  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

    • 1 M HCl, 1 M NaOH, 30% H₂O₂

    • HPLC grade water, methanol, and acetonitrile

    • pH meter

    • Heating block or oven

    • Photostability chamber

  • Procedure:

    • Sample Preparation: Prepare separate solutions of this compound at a concentration of 1 mg/mL for each stress condition.

    • Acid/Base Hydrolysis: Mix equal volumes of the this compound solution with 1 M HCl or 1 M NaOH. Incubate at room temperature and 80°C. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot and neutralize it before HPLC analysis.[8][9]

    • Oxidation: Mix the this compound solution with an appropriate concentration of H₂O₂ (e.g., 3-15%). Incubate at room temperature in the dark.[9] Analyze at various time points.

    • Thermal Degradation: Place the solid this compound powder and a solution of this compound in an oven at 100°C. Analyze at various time points.[9]

    • Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Protect a control sample from light.

    • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 4).

Protocol 4: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating method. Optimization may be required.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 250-280 nm range).

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the mobile phases and degas them.

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject the samples from the forced degradation study (Protocol 3).

    • Run a gradient program to ensure the separation of the parent this compound peak from any degradation products.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). This activity has different downstream consequences depending on the cellular context.

NHE-1 Inhibition in Cardiac Ischemia-Reperfusion

In the heart, ischemia leads to intracellular acidosis, which activates NHE-1. This results in an influx of Na+, leading to Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger, causing cell death. This compound, by inhibiting NHE-1, mitigates this cascade.[1]

G Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX Reverse Mode Na+/Ca2+ Exchanger Na_Influx->NCX Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Cell_Death Cardiomyocyte Death Ca_Overload->Cell_Death This compound This compound This compound->NHE1

Caption: this compound's cardioprotective mechanism via NHE-1 inhibition.

NHE-1 Inhibition in Cancer

In cancer cells, NHE-1 activity is often upregulated, leading to an alkaline intracellular pH which promotes proliferation, and an acidic tumor microenvironment which facilitates invasion. By inhibiting NHE-1, this compound can potentially reverse these effects, impacting various signaling pathways.

G This compound This compound NHE1 NHE-1 This compound->NHE1 pHi ↓ Intracellular pH (pHi) NHE1->pHi PI3K_AKT PI3K/AKT Pathway NHE1->PI3K_AKT regulates ERK ERK1/2 Pathway NHE1->ERK regulates NFkB NF-κB Pathway NHE1->NFkB regulates Proliferation ↓ Proliferation pHi->Proliferation Invasion ↓ Invasion & Metastasis PI3K_AKT->Proliferation ERK->Proliferation NFkB->Invasion

Caption: Potential anti-cancer signaling pathways affected by this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow for conducting a comprehensive stability assessment of this compound.

G start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method start->hplc_development analysis HPLC Analysis of Stressed Samples forced_degradation->analysis hplc_development->analysis peak_purity Peak Purity Analysis analysis->peak_purity method_validation Validate HPLC Method (ICH Guidelines) analysis->method_validation degradant_id Identify Degradation Products (e.g., LC-MS) peak_purity->degradant_id stability_report Generate Stability Report degradant_id->stability_report method_validation->stability_report end End stability_report->end

Caption: Workflow for this compound stability testing and method validation.

References

Application Notes and Protocols for Measuring Eniporide's Effect on Infarct Size

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eniporide is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key transporter in cardiac myocytes.[1][2][3] During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+. This, in turn, reverses the Na+/Ca2+ exchanger, causing a deleterious intracellular Ca2+ overload upon reperfusion, which contributes significantly to cell death and infarct size.[3] Preclinical studies in various animal models have demonstrated the cardioprotective effects of this compound, showing a reduction in infarct size when administered prior to or at the onset of reperfusion.[1][3] However, clinical trials, such as the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction) trial, did not show a significant benefit of this compound in reducing infarct size in patients with acute myocardial infarction.[1][4][5]

These application notes provide detailed protocols for measuring the effect of this compound on infarct size in a preclinical setting, which is crucial for further investigation into its mechanism of action and potential therapeutic applications.

Signaling Pathway of this compound in Cardioprotection

The primary mechanism of this compound's cardioprotective effect is the inhibition of the NHE-1 transporter. The following diagram illustrates the proposed signaling pathway.

cluster_ischemia Ischemia/Reperfusion cluster_this compound This compound Intervention Ischemia Myocardial Ischemia H_ion Intracellular H+↑ (Acidosis) Ischemia->H_ion NHE1 Na+/H+ Exchanger-1 (NHE-1) Activation H_ion->NHE1 Na_ion Intracellular Na+↑ NHE1->Na_ion Na+ in Protection Cardioprotection (Reduced Infarct Size) NHE1->Protection NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_ion->NCX Ca_ion Intracellular Ca2+↑ (Calcium Overload) NCX->Ca_ion Ca2+ in Injury Reperfusion Injury (Cell Death, Infarction) Ca_ion->Injury This compound This compound Block Inhibition This compound->Block Block->NHE1

Caption: Signaling pathway of this compound in mitigating ischemia-reperfusion injury.

Experimental Protocols

Animal Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol describes the induction of myocardial infarction in a rodent model, a commonly used preclinical model to study cardioprotective agents.

Materials:

  • Male/Female Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Mechanical ventilator

  • Surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Heating pad

  • ECG monitoring system

Procedure:

  • Anesthesia and Ventilation: Anesthetize the animal and place it on a heating pad to maintain body temperature. Intubate the animal and provide mechanical ventilation.

  • Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic solution.

  • Thoracotomy: Make a left lateral thoracotomy to expose the heart.

  • Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture underneath the LAD.

  • Ischemia: Induce regional ischemia by tightening the suture around the LAD. Successful occlusion can be confirmed by the appearance of a pale color in the myocardial tissue and by ST-segment elevation on the ECG. The duration of ischemia is typically 30-60 minutes.

  • Reperfusion: After the ischemic period, release the snare to allow reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium. The reperfusion period is typically 24-72 hours.

  • Closure: Close the chest wall in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.

This compound Administration

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or DMSO, depending on solubility)

  • Syringes and infusion pump

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the appropriate vehicle. Further dilute to the desired final concentration for administration.

  • Administration Route: this compound can be administered intravenously (e.g., via the tail vein or jugular vein).

  • Dosing Regimen:

    • Pre-treatment: Administer this compound (e.g., 1-10 mg/kg) as an intravenous bolus or infusion 5-15 minutes before the onset of ischemia.

    • Reperfusion Treatment: Administer this compound at the time of or immediately before reperfusion.

  • Control Group: A control group receiving the vehicle alone should be included in the experimental design.

Measurement of Infarct Size

Histological Assessment with TTC Staining

This ex vivo method is considered a gold standard for the direct visualization and quantification of myocardial infarct size in animal models.[6][7][8]

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Heart slicing apparatus

  • High-resolution scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Heart Extraction: At the end of the reperfusion period, re-anesthetize the animal and excise the heart.

  • Perfusion: Cannulate the aorta and perfuse the heart with PBS to wash out the blood.

  • Slicing: Freeze the heart briefly to facilitate slicing. Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).[6]

  • TTC Incubation: Incubate the heart slices in a 1% TTC solution in PBS at 37°C for 15-20 minutes.[6][7] Viable myocardium, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale white.[8]

  • Fixation: Fix the stained slices in 10% formalin to enhance the color contrast.

  • Imaging: Acquire high-resolution images of both sides of each heart slice.

  • Quantification: Use image analysis software to measure the area of the left ventricle (LV) and the infarct area (IA) for each slice. The infarct size is typically expressed as a percentage of the total LV area or the area at risk (AAR).

Calculation: Infarct Size (%) = (Total Infarct Area / Total Left Ventricle Area) x 100

Biochemical Assessment using Cardiac Biomarkers

This in vivo method involves the serial measurement of cardiac biomarkers released from necrotic cardiomyocytes into the bloodstream.[9][10]

Materials:

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • ELISA kits for cardiac troponin I (cTnI), troponin T (cTnT), creatine kinase (CK), or CK-MB.

Procedure:

  • Blood Sampling: Collect blood samples at baseline (before ischemia) and at multiple time points after reperfusion (e.g., 2, 4, 12, 24, 48, and 72 hours).[11][12]

  • Plasma/Serum Preparation: Centrifuge the blood samples to separate plasma or serum.

  • Biomarker Measurement: Measure the concentration of the selected cardiac biomarker(s) in the plasma or serum samples using the appropriate ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the biomarker concentration over time to generate a release curve. The total infarct size can be estimated by calculating the area under the curve (AUC) for the biomarker release over a 72-hour period.[1][4] Cardiac troponin I measured at 72 hours post-reperfusion has been shown to strongly correlate with infarct size.[10][13]

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effect of this compound on infarct size.

cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_intervention Drug Administration cluster_measurement Infarct Size Measurement cluster_analysis Data Analysis Animal Animal Model (e.g., Rat, Mouse) Group Randomization (Control vs. This compound) Animal->Group Anesthesia Anesthesia & Ventilation Group->Anesthesia This compound This compound or Vehicle Administration Group->this compound Ligation LAD Coronary Artery Ligation (Ischemia) Anesthesia->Ligation Reperfusion Reperfusion Ligation->Reperfusion Biomarkers Serial Blood Sampling (Cardiac Biomarkers) Reperfusion->Biomarkers TTC Heart Excision & TTC Staining Reperfusion->TTC This compound->Ligation AUC Biomarker AUC Calculation Biomarkers->AUC ImageJ Image Analysis of TTC Stains TTC->ImageJ Stats Statistical Analysis (Comparison of Groups) AUC->Stats ImageJ->Stats

Caption: Experimental workflow for measuring this compound's effect on infarct size.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between the control and this compound-treated groups.

Table 1: Effect of this compound on Infarct Size as Measured by TTC Staining

Treatment GroupNLeft Ventricle Area (mm²)Infarct Area (mm²)Infarct Size (% of LV)
Vehicle Control10Mean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM
This compound (5 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Cardiac Troponin I (cTnI) Release

Treatment GroupNPeak cTnI (ng/mL)Time to Peak (hours)AUC of cTnI (0-72h)
Vehicle Control10Mean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM
This compound (5 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM

Statistical Analysis:

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is typically considered statistically significant.

Conclusion

These protocols provide a comprehensive framework for researchers to investigate the effects of this compound on myocardial infarct size in a preclinical setting. Consistent and reproducible methodologies are essential for elucidating the cardioprotective potential of NHE-1 inhibitors and for bridging the gap between promising preclinical data and clinical outcomes.

References

Eniporide in Non-Cardiac Ischemia: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial membrane protein involved in intracellular pH and volume regulation.[1][2] While extensively studied for its cardioprotective effects in myocardial ischemia, the therapeutic potential of this compound in non-cardiac ischemic conditions—such as cerebral, renal, hepatic, and peripheral ischemia—is an emerging area of research. This document provides detailed application notes and experimental protocols based on available preclinical data for this compound and other relevant NHE-1 inhibitors, offering a foundational guide for researchers investigating its utility in these pathologies.

The pathophysiology of ischemia-reperfusion injury across different tissues shares common mechanisms, including intracellular acidosis, which triggers the activation of NHE-1.[1][3] This activation leads to an influx of Na+, subsequently causing a reversal of the Na+/Ca2+ exchanger, intracellular Ca2+ overload, and a cascade of detrimental events leading to cell death.[1] By blocking NHE-1, this compound has the potential to mitigate these effects and confer significant tissue protection.

Mechanism of Action in Ischemia-Reperfusion Injury

During ischemia, the lack of oxygen forces cells to switch to anaerobic glycolysis, leading to the accumulation of lactic acid and a drop in intracellular pH (acidosis). To counteract this, the NHE-1 transporter is activated, extruding protons (H+) from the cell in exchange for sodium ions (Na+). In the compromised ischemic cell, the Na+/K+-ATPase pump is unable to effectively remove this excess intracellular Na+. This leads to a high intracellular Na+ concentration, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing it to pump Ca2+ into the cell instead of out. The resulting intracellular Ca2+ overload activates various downstream pathways, including proteases, lipases, and endonucleases, ultimately leading to mitochondrial dysfunction, inflammation, and apoptotic or necrotic cell death. This compound, by specifically inhibiting NHE-1, prevents the initial Na+ influx, thereby averting the subsequent Ca2+ overload and its damaging consequences.[1][2][4]

cluster_0 Ischemia/Reperfusion cluster_1 This compound Intervention Ischemia Ischemia/Reperfusion Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1 Na+/H+ Exchanger-1 (NHE-1) Activation Acidosis->NHE1 activates Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx extrudes H+ for Na+ NCX Na+/Ca2+ Exchanger Reversal Na_Influx->NCX Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload imports Ca2+ CellDeath Cellular Injury & Death (Apoptosis, Necrosis) Ca_Overload->CellDeath triggers This compound This compound This compound->NHE1 inhibits

Figure 1: Mechanism of this compound in Ischemia-Reperfusion Injury.

Application in Cerebral Ischemia (Stroke)

While direct studies on this compound in stroke models are limited, research on other NHE-1 inhibitors like Cariporide and Amiloride provides a strong rationale for its investigation.[5][6] Preclinical studies suggest that NHE-1 inhibition can reduce neuroinflammation, protect white matter, and improve functional recovery after ischemic stroke.[5] Notably, a clinical trial of this compound for myocardial infarction reported a non-significant trend towards an increase in stroke events, underscoring the need for careful dose-finding and safety studies in the context of cerebral ischemia.[7]

Quantitative Data from Preclinical Studies with NHE-1 Inhibitors
CompoundAnimal ModelIschemia DurationReperfusion DurationDosageKey Findings
Cariporide Rat2 hours (MCAO)22 hours1 mg/kg i.v.40% reduction in infarct volume.
Amiloride Mouse30 min (Global Cerebral Ischemia)24 hours10 mg/kg i.p.Reduced neuronal death and zinc accumulation in the hippocampus.[8]
HOE642 (Cariporide) Mouse60 min (MCAO)7 days1 mg/kg/day i.p. (delayed admin at 24h post-stroke)Attenuated oligodendrocyte apoptosis and stimulated oligodendrogenesis.[5]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol is adapted from standard MCAO procedures and can be used to evaluate the neuroprotective effects of this compound.[9][10][11]

  • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a 70:30 N₂O:O₂ mixture.

  • Surgical Procedure (Intraluminal Filament Model):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a silicone-coated nylon monofilament (e.g., 4-0 for rats) into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.

    • Maintain the occlusion for the desired duration of ischemia (e.g., 60-90 minutes).

    • For reperfusion, withdraw the filament.

  • Drug Administration:

    • Treatment Group: Administer this compound (dissolved in saline) intravenously (i.v.) or intraperitoneally (i.p.). A suggested starting dose, based on cardiac studies, is in the range of 1-3 mg/kg. The timing of administration can be varied (e.g., 15 minutes before reperfusion, or at the time of reperfusion).

    • Control Group: Administer an equivalent volume of saline.

  • Outcome Measures (at 24-72 hours post-reperfusion):

    • Infarct Volume: Sacrifice the animal, remove the brain, and slice it into 2mm coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (pale area). Calculate the infarct volume as a percentage of the total hemispheric volume.

    • Neurological Deficit Score: Assess motor and sensory deficits using a standardized neurological scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).

    • Histology: Perform immunohistochemistry on brain sections to assess for markers of apoptosis (e.g., Caspase-3), inflammation (e.g., Iba-1 for microglia), and neuronal survival (e.g., NeuN).

Start Start Anesthesia Anesthetize Animal Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery MCAO Induce MCAO (Filament Insertion) Surgery->MCAO Ischemia Ischemia Period (e.g., 60-90 min) MCAO->Ischemia DrugAdmin Administer this compound or Vehicle Ischemia->DrugAdmin Reperfusion Reperfusion (Filament Withdrawal) DrugAdmin->Reperfusion Recovery Post-operative Recovery Reperfusion->Recovery Assessment Neurological & Histological Assessment (24-72h post-reperfusion) Recovery->Assessment End End Assessment->End

Figure 2: Experimental workflow for MCAO model with this compound.

Application in Renal Ischemia (Acute Kidney Injury)

Acute kidney injury (AKI) resulting from ischemia-reperfusion is a common clinical problem.[12][13] Studies have suggested that NHE-1 inhibitors can improve renal blood flow and ameliorate the course of ischemic AKI.[14] While direct data for this compound is lacking, the principles of NHE-1 inhibition in preventing cell swelling and necrosis are highly relevant to the pathophysiology of renal tubular injury.[14]

Quantitative Data from Preclinical Studies with NHE-1 Inhibitors in Renal Models
CompoundAnimal ModelIschemia DurationReperfusion DurationDosageKey Findings
Cariporide Rat45 min (bilateral renal artery clamping)24 hours1 mg/kg i.v.Attenuated increases in serum creatinine and blood urea nitrogen (BUN).
Experimental Protocol: Bilateral Renal Ischemia-Reperfusion in Rodents
  • Animal Model: Male Wistar rats (200-250g).

  • Anesthesia: Ketamine (80 mg/kg) and xylazine (10 mg/kg) i.p.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose both kidneys.

    • Carefully dissect the renal pedicles.

    • Induce ischemia by clamping both renal arteries with non-traumatic vascular clamps for a specified duration (e.g., 45 minutes).

    • During ischemia, maintain body temperature at 37°C.

    • Remove the clamps to initiate reperfusion.

    • Close the abdominal incision in layers.

  • Drug Administration:

    • Treatment Group: Administer this compound (e.g., 1-3 mg/kg, i.v.) 15 minutes prior to clamp removal.

    • Control Group: Administer saline.

    • Sham Group: Undergo the same surgical procedure without renal artery clamping.

  • Outcome Measures (at 24 and 48 hours post-reperfusion):

    • Renal Function: Collect blood samples to measure serum creatinine and BUN levels.

    • Histopathology: Harvest the kidneys, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and loss of brush border.

    • Biomarkers: Measure urinary levels of kidney injury markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) by ELISA.

Application in Hepatic Ischemia

Hepatic ischemia-reperfusion injury is a significant cause of liver damage during transplantation and major liver surgery.[15] Studies with NHE inhibitors like 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) have shown that blocking NHE-1 can protect against this type of injury, reducing transaminase release and improving survival.[3][16]

Quantitative Data from Preclinical Studies with NHE-1 Inhibitors in Hepatic Ischemia
CompoundAnimal ModelIschemia DurationReperfusion DurationDosageKey Findings
EIPA Rat120 min (partial hepatic ischemia)1 hourNot specifiedDecreased transaminase release, reduced histological damage, and improved 7-day survival rate from 15.4% to 55.6%.[3]
Experimental Protocol: Partial Hepatic Ischemia-Reperfusion in Rats

This protocol is based on a model of segmental (70%) hepatic ischemia.[17]

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Inhalational isoflurane or injectable anesthetic.

  • Surgical Procedure:

    • Perform a midline laparotomy.

    • Identify the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver.

    • Occlude the vessels of the portal triad with a non-traumatic vascular clamp to induce ischemia in approximately 70% of the liver.

    • Maintain ischemia for a set period (e.g., 90 minutes).

    • Remove the clamp to allow reperfusion.

    • Close the abdomen.

  • Drug Administration:

    • Treatment Group: Administer this compound (e.g., 1-3 mg/kg, i.v.) before reperfusion.

    • Control Group: Administer saline.

  • Outcome Measures (at 6 and 24 hours post-reperfusion):

    • Liver Injury Markers: Collect blood to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histology: Harvest liver tissue from the ischemic lobes for H&E staining to assess the extent of necrosis and inflammatory cell infiltration.

    • Survival Study: Monitor a separate cohort of animals for 7 days to assess the effect on survival.

Application in Peripheral Ischemia

Peripheral artery disease (PAD) can lead to acute limb ischemia, a condition with high rates of amputation and mortality.[18][19] While no direct studies of this compound in this context were identified, the underlying pathophysiology of ischemia-reperfusion injury in skeletal muscle suggests a potential therapeutic role for NHE-1 inhibition.

Experimental Protocol: Unilateral Hindlimb Ischemia in Mice

This model is commonly used to study therapeutic angiogenesis and tissue survival in PAD.[20]

  • Animal Model: C57BL/6 mice.

  • Anesthesia: Isoflurane.

  • Surgical Procedure:

    • Make a small incision in the groin to expose the femoral artery.

    • Ligate the femoral artery proximal to the origin of the superficial femoral artery.

    • Excise a segment of the artery to prevent re-canalization.

    • Close the incision.

  • Drug Administration:

    • Treatment Group: Administer this compound (e.g., 1-3 mg/kg/day, i.p. or via osmotic minipump) starting at the time of surgery.

    • Control Group: Administer saline.

  • Outcome Measures (over a period of 7-28 days):

    • Blood Flow: Measure perfusion in the ischemic and non-ischemic limbs using Laser Doppler Perfusion Imaging at multiple time points.

    • Tissue Necrosis: Visually score the extent of tissue necrosis in the ischemic limb (e.g., autoamputation of digits).

    • Functional Recovery: Assess limb function using methods like a walking track analysis or a modified Tarlov score.

    • Histology: At the end of the study, harvest the gastrocnemius muscle and perform immunohistochemistry to assess capillary density (e.g., using CD31 staining) and muscle fiber viability.

Ischemia Ischemic Insult Cerebral Renal Hepatic Peripheral NHE1_Inhibition NHE-1 Inhibition with this compound Prevents Na+ Influx Reduces Ca2+ Overload Ischemia->NHE1_Inhibition  Application of this compound Outcomes Potential Therapeutic Outcomes ↓ Infarct/Necrosis Volume ↓ Organ Dysfunction ↑ Functional Recovery ↑ Survival NHE1_Inhibition->Outcomes  Leads to

Figure 3: Logical relationship of this compound application in non-cardiac ischemia.

Conclusion

This compound, as a specific NHE-1 inhibitor, holds theoretical promise for the treatment of various non-cardiac ischemic conditions. The data from studies using other NHE-1 inhibitors in models of cerebral, renal, and hepatic ischemia are encouraging and provide a solid foundation for future research with this compound. The protocols outlined in this document offer standardized methodologies for preclinical evaluation. Further investigation is warranted to determine the optimal dosing, timing of administration, and safety profile of this compound in these diverse ischemic pathologies. Such research could unlock the full therapeutic potential of NHE-1 inhibition beyond its initial focus on cardiovascular disease.

References

Application Notes: In Vivo Imaging to Assess Eniporide's Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein responsible for maintaining intracellular pH (pHi) homeostasis.[1] By extruding a proton in exchange for an extracellular sodium ion, NHE-1 plays a significant role in various physiological and pathological processes. Its overactivity is implicated in conditions such as myocardial ischemia-reperfusion injury and in promoting cancer cell invasion and metastasis.[2][3] this compound's inhibitory action leads to a decrease in intracellular pH, which can be leveraged for therapeutic benefit.

These application notes provide detailed protocols and guidelines for utilizing advanced in vivo imaging techniques to non-invasively assess the pharmacodynamic effects and therapeutic efficacy of this compound. The described methods are tailored for researchers, scientists, and drug development professionals focused on understanding and quantifying the in vivo impact of NHE-1 inhibition.

This compound's Mechanism of Action and Downstream Signaling

This compound targets NHE-1, which is a key regulator of cellular pH. In pathological conditions like cancer, NHE-1 is often upregulated at the leading edge of migrating cells, such as invadopodia, where it extrudes protons generated by high glycolytic activity.[2] This acidification of the extracellular microenvironment promotes the activity of proteases that degrade the extracellular matrix (ECM), facilitating invasion.[2] In cardiac ischemia, the anaerobic metabolism leads to intracellular acidosis. NHE-1 activation during reperfusion extrudes this acid load but causes a detrimental influx of Na+, leading to Ca2+ overload and cell death. By inhibiting NHE-1, this compound is designed to mitigate these pathological processes.

Eniporide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Pathophysiological Consequences NHE1 NHE-1 H_out H+ (out) NHE1->H_out Na_in Na+ (in) NHE1->Na_in pHi_reg ↑ Intracellular pH (pHi Alkalinization) NHE1->pHi_reg pHe_acid ↓ Extracellular pH (pHe Acidification) NHE1->pHe_acid Na_overload ↑ Intracellular Na+ (Sodium Overload) NHE1->Na_overload H_in H+ (in) H_in->NHE1 Na_out Na+ (out) Na_out->NHE1 Invasion Tumor Invasion & Metastasis pHe_acid->Invasion Ca_overoverload Ca_overoverload Na_overload->Ca_overoverload Reversed NCX Ca_overload ↑ Intracellular Ca2+ (via NCX) Reperfusion_Injury Ischemia-Reperfusion Injury Ca_overload->Reperfusion_Injury This compound This compound This compound->NHE1 Inhibition

Caption: Mechanism of this compound action on the NHE-1 transporter.

Application Note 1: In Vivo pH Imaging to Measure Target Engagement

A direct assessment of this compound's efficacy involves measuring its effect on intracellular (pHi) and extracellular (pHe) pH. Several non-invasive imaging modalities can achieve this.

Magnetic Resonance Imaging (MRI-CEST) for Extracellular pH (pHe)

Chemical Exchange Saturation Transfer (CEST) MRI is a sophisticated technique that can create high-resolution maps of tissue pHe by using pH-sensitive contrast agents.[4] Iopamidol, a clinically approved X-ray contrast agent, can be used for this purpose as its amide protons exchange with water at a pH-dependent rate.[4][5]

MRI_CEST_Workflow start Establish Animal Model (e.g., Tumor Xenograft) baseline Acquire Baseline MRI (Anatomical + Pre-Contrast CEST) start->baseline treat Administer this compound (or Vehicle Control) baseline->treat contrast Inject Iopamidol (CEST Agent) treat->contrast post_mri Acquire Post-Contrast CEST MRI Data contrast->post_mri analysis Calculate CEST Ratio and Generate pHe Map post_mri->analysis end Compare pHe Between Treatment Groups analysis->end

Caption: Experimental workflow for MRI-CEST pH imaging.

Experimental Protocol: MRI-CEST with Iopamidol

  • Animal Model: Use appropriate tumor-bearing mice (e.g., subcutaneous PC3 prostate cancer xenografts) or models of ischemia.[4]

  • Animal Preparation: Anesthetize the animal (e.g., with 1.5-2% isoflurane) and maintain its body temperature at 37°C.[3] Place a catheter in the tail vein for injections.

  • Imaging Setup: Perform imaging on a small animal MRI scanner (e.g., 4.7T or higher).[3]

  • Baseline Imaging: Acquire anatomical T2-weighted images for localization. Perform a baseline CEST scan before injecting Iopamidol.

  • Treatment: Administer this compound or vehicle control intravenously or intraperitoneally according to the study design.

  • Contrast Agent Administration: Inject Iopamidol (e.g., 1.5 g Iodine/kg body weight) via the tail vein catheter.[6]

  • Post-Contrast Imaging: Begin CEST MRI acquisition immediately after injection. Acquire data using a CEST sequence with saturation pulses applied at the two amide proton frequencies of Iopamidol (e.g., 4.2 ppm and 5.5 ppm) and a reference frequency.[5]

  • Data Analysis:

    • Calculate the CEST ratio from the signal intensities at the two saturation frequencies.

    • Convert the CEST ratio to a pHe value using a pre-established calibration curve (generated from phantoms of known pH).[6]

    • Generate parametric pHe maps and overlay them on the anatomical MR images.

    • Quantify the average pHe in the region of interest (e.g., tumor) for both this compound-treated and control groups.

Illustrative Data: this compound Effect on Tumor Extracellular pH

Treatment GroupMean Tumor pHe (Baseline)Mean Tumor pHe (Post-Treatment)Change in pHe (ΔpHe)
Vehicle Control6.85 ± 0.056.83 ± 0.06-0.02
This compound (10 mg/kg)6.86 ± 0.047.05 ± 0.05+0.19
This compound (30 mg/kg)6.84 ± 0.057.18 ± 0.06+0.34
*p < 0.05 compared to Vehicle Control
Optical Fluorescence Imaging for Intracellular and Surface pH

Fluorescence imaging using pH-sensitive probes offers high sensitivity for measuring pH changes in living cells.[7] Probes like pHrodo™ Red AM can be used to measure cytosolic pH, as their fluorescence increases in more acidic environments.[8] For cell surface pH, probes like SNARF conjugated to a pH Low Insertion Peptide (pHLIP) can be employed.[9]

Experimental Protocol: Intracellular pH Imaging with pHrodo™ Red AM

  • Cell Preparation: For in vitro validation, culture cells (e.g., HeLa) and load them with pHrodo™ Red AM according to the manufacturer's protocol.

  • Animal Model: For in vivo studies, use models where the target cells are accessible to microscopy (e.g., dorsal skinfold window chamber) or use whole-body optical imaging systems for subcutaneous tumors.

  • Probe Administration: Administer the pH-sensitive probe systemically or locally. For targeted delivery, probes can be conjugated to antibodies or nanoparticles.

  • Imaging:

    • Use a fluorescence microscope (for window chamber models) or an in vivo imaging system (IVIS).[9][10]

    • Excite the probe at its specific wavelength (e.g., ~560 nm for pHrodo Red) and capture the emission (~585 nm).[8]

    • Acquire images before and at multiple time points after this compound administration.

  • Calibration and Analysis:

    • For quantitative measurements, create an in situ calibration curve by treating cells with buffers of known pH in the presence of ionophores (nigericin and valinomycin) to equilibrate intracellular and extracellular pH.[8]

    • Measure the fluorescence intensity in the region of interest.

    • Convert fluorescence intensity to pHi values using the calibration curve.

Illustrative Data: this compound Effect on Cancer Cell Intracellular pH

Treatment GroupMean Cytosolic pHi (Baseline)Mean Cytosolic pHi (Post-Treatment)Change in pHi (ΔpHi)
Vehicle Control7.21 ± 0.047.19 ± 0.05-0.02
This compound (30 mg/kg)7.22 ± 0.036.95 ± 0.04-0.27
p < 0.05 compared to Vehicle Control

Application Note 2: Imaging Downstream Therapeutic Efficacy

Beyond direct pH measurement, imaging can quantify the therapeutic consequences of this compound treatment, such as reduced ischemic damage or inhibition of tumor growth.

MRI for Neuroprotection in Cerebral Ischemia

In models of stroke, NHE-1 inhibition is expected to reduce reperfusion injury.[3] MRI techniques such as Diffusion-Weighted Imaging (DWI) and T2-weighted imaging are the gold standard for assessing ischemic lesion volume.[11] DWI is sensitive to early ischemic changes, while T2-weighted images are used to measure the final infarct volume.[3][11]

MRI_Ischemia_Workflow start Induce Transient Focal Ischemia (e.g., MCAO in Mice) treat Administer this compound (or Vehicle) Prior to or During Reperfusion start->treat reperfusion Initiate Reperfusion treat->reperfusion mri_series Perform Serial MRI Scans (e.g., 1h, 24h, 72h post-reperfusion) - DWI (Early Lesion) - T2-w (Final Infarct) reperfusion->mri_series analysis Calculate Lesion/Infarct Volume from DWI and T2-w Images mri_series->analysis end Compare Infarct Volumes Between Groups analysis->end

Caption: Workflow for assessing neuroprotection using MRI.

Experimental Protocol: MRI Assessment of Infarct Volume

  • Animal Model: Use a transient middle cerebral artery occlusion (MCAO) model in mice or rats to induce focal cerebral ischemia.[3]

  • Treatment Groups: Divide animals into groups: sham, vehicle-treated, and this compound-treated. Administer this compound (e.g., HOE642, a similar NHE-1 inhibitor, was used effectively) before or at the onset of reperfusion.[3][11]

  • MRI Acquisition:

    • Anesthetize the animal and monitor physiology.[3]

    • Perform MRI at various time points after reperfusion (e.g., 1, 24, and 72 hours).[3]

    • Acquire DWI sequences to visualize the early ischemic lesion.

    • Acquire high-resolution T2-weighted sequences to determine the final infarct volume, typically at 24 or 72 hours.[11]

  • Data Analysis:

    • Manually or semi-automatically segment the hyperintense regions on DWI and T2-weighted images to define the lesion/infarct area on each slice.

    • Calculate the total volume by integrating the area over all slices.

    • Statistically compare the infarct volumes between the treatment and control groups.

Illustrative Data: Neuroprotective Effect of NHE-1 Inhibition (Data adapted from studies on the NHE-1 inhibitor HOE642)[11]

Treatment GroupInfarct Volume at 72h (mm³) on T2-MRIPercent Reduction vs. Control
Vehicle Control (NHE-1+/+)64.6 ± 2.5-
This compound-Treated (NHE-1+/+)28.5 ± 8.155.9%
p < 0.01 compared to Vehicle Control
Bioluminescence Imaging (BLI) for Anti-Cancer Efficacy

BLI is a highly sensitive technique for monitoring tumor growth and metastasis in real-time.[12] It requires the cancer cells to be genetically engineered to express a luciferase enzyme (e.g., Firefly luciferase).[13] When the substrate (D-luciferin) is administered, light is produced, which can be detected and quantified.[14]

Experimental Protocol: BLI for Monitoring Tumor Burden

  • Cell Line Preparation: Transduce the cancer cell line of interest (e.g., MDA-MB-231 breast cancer) with a lentiviral vector expressing luciferase.

  • Animal Model: Establish orthotopic or subcutaneous tumor xenografts in immunodeficient mice using the luciferase-expressing cells.[13]

  • Baseline Imaging: Once tumors are established, perform baseline BLI to randomize mice into treatment groups with equivalent average tumor burdens.

    • Inject D-luciferin (e.g., 150 mg/kg, intraperitoneally).[13]

    • Anesthetize mice with isoflurane.

    • Image the mice 8-12 minutes post-luciferin injection using an IVIS Spectrum or similar system.[13]

  • Treatment: Begin the treatment regimen with this compound or vehicle control.

  • Longitudinal Imaging: Perform BLI imaging weekly or bi-weekly to monitor the change in tumor burden over time.

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor signal.

    • Quantify the light emission as total flux (photons/second).

    • Plot the average total flux for each treatment group over time to assess the treatment response.

Illustrative Data: this compound Effect on Tumor Growth

Treatment GroupMean Total Flux (photons/s) at Day 0Mean Total Flux (photons/s) at Day 21Percent Inhibition of Growth
Vehicle Control1.5 x 10⁶ ± 0.3 x 10⁶25.8 x 10⁶ ± 4.1 x 10⁶-
This compound (30 mg/kg/day)1.6 x 10⁶ ± 0.4 x 10⁶9.7 x 10⁶ ± 2.5 x 10⁶ 62.4%
p < 0.05 compared to Vehicle Control

References

Troubleshooting & Optimization

Potential off-target effects of Eniporide in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eniporide in their experiments. The information addresses potential off-target effects and provides guidance on experimental design and interpretation of results.

FAQs: Understanding Potential Off-Target Effects of this compound

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitously expressed membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.

Q2: Are there known or suspected off-target effects for this compound?

While this compound is known for its specificity for NHE-1, comprehensive public data on its off-target profile from broad screening panels is limited. However, studies on other NHE-1 inhibitors and the complex signaling pathways involving NHE-1 suggest potential for off-target effects or unintended consequences of on-target inhibition. For instance, some NHE-1 inhibitors have been reported to affect other ion channels, such as the late sodium current (INaL).[2][3] Additionally, the diuretic Amiloride, which also inhibits NHE-1 (though less specifically), has been shown to have off-target effects on the urokinase receptor (uPAR) and Na+/K+-ATPase.[4][5][6]

Q3: What are the potential consequences of this compound's off-target effects in my experiments?

Q4: How can I control for potential off-target effects of this compound?

To ensure the validity of your results, it is crucial to include appropriate controls. These may include:

  • Using a structurally different NHE-1 inhibitor: Observing the same effect with a different chemical scaffold that also inhibits NHE-1 can increase confidence that the effect is on-target.

  • Gene silencing (siRNA/shRNA) or knockout of NHE-1: The most rigorous control is to determine if the effect of this compound is lost in cells lacking NHE-1.

  • Using an inactive analog of this compound: If available, an analog that is structurally similar but does not inhibit NHE-1 can help to identify non-specific effects.

  • Dose-response curves: Demonstrating a dose-dependent effect can help to distinguish specific from non-specific or toxic effects.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

Observed Problem Potential Cause (related to off-target effects) Recommended Action
Unexpected changes in cell viability or proliferation. Inhibition of kinases involved in cell survival pathways.Perform a kinase inhibitor profiling assay to assess this compound's activity against a panel of kinases.
Alterations in cellular electrophysiology not explained by NHE-1 inhibition. Modulation of other ion channels, such as voltage-gated sodium or potassium channels.[2][3]Conduct electrophysiological studies (e.g., patch-clamp) to examine the effect of this compound on a range of ion channels.
Unanticipated changes in intracellular calcium signaling. NHE-1 inhibition can indirectly affect intracellular calcium via the Na+/Ca2+ exchanger. Additionally, off-target effects on other calcium handling proteins are possible.Directly measure intracellular calcium concentrations and investigate the expression and activity of key calcium-regulating proteins.
Effects on cell migration or invasion that seem disproportionate to changes in pH. Off-target effects on proteins involved in cell motility, such as the urokinase receptor system, as has been observed with amiloride.[5]Investigate the expression and activity of key proteins involved in cell migration and invasion.

Experimental Protocols for Investigating Off-Target Effects

Protocol 1: Kinase Inhibitor Profiling

This protocol provides a general framework for assessing the off-target effects of this compound on a panel of protein kinases.

Objective: To identify potential kinase off-targets of this compound and determine its selectivity.

Methodology:

  • Assay Format: A variety of assay formats can be used, including radiometric assays (e.g., 33P-ATP filter binding assays) or non-radiometric assays (e.g., ADP-Glo™, HTRF®, or Caliper mobility shift assays).[7][8]

  • Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome. Several commercial services offer comprehensive kinase profiling.

  • Compound Concentration: Initially screen this compound at one or two concentrations (e.g., 1 µM and 10 µM) to identify potential hits.

  • Assay Procedure (Example using ADP-Glo™): a. Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the necessary cofactors in a multi-well plate. b. Add this compound at the desired concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor for each kinase as a positive control. c. Incubate the reaction for a predetermined time at the optimal temperature for the kinase. d. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to generate a luminescent signal. e. Quantify the luminescence, which is proportional to kinase activity.

  • Data Analysis: a. Calculate the percent inhibition of each kinase by this compound compared to the vehicle control. b. For any "hit" kinases (typically >50% inhibition at 10 µM), perform a dose-response analysis to determine the IC50 value. c. Analyze the selectivity profile of this compound by comparing its potency against NHE-1 with its potency against any identified off-target kinases.

Protocol 2: Radioligand Receptor Binding Assay

This protocol outlines a general method for screening this compound against a panel of G protein-coupled receptors (GPCRs), ion channels, and transporters.

Objective: To identify potential off-target binding of this compound to a variety of cell surface and intracellular receptors.

Methodology:

  • Receptor Preparation: Use cell membrane preparations or whole cells expressing the target receptor.

  • Radioligand: For each target, a specific radiolabeled ligand (e.g., labeled with 3H or 125I) with high affinity and specificity is required.[9][10]

  • Assay Format: Competition binding assays are typically used.

  • Assay Procedure (Filtration Assay): [11] a. In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound. b. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, unlabeled ligand for the target). c. Allow the binding to reach equilibrium. d. Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. The receptor-bound radioligand is trapped on the filter. e. Wash the filters with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percent specific binding as a function of the this compound concentration. c. Determine the IC50 value of this compound for each target. d. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation: Summarizing Off-Target Data

When reporting your findings, it is crucial to present quantitative data in a clear and structured format.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (µM)
NHE-1 (On-Target) 0.01
Kinase A> 10
Kinase B2.5
Kinase C> 10
......

Table 2: Hypothetical Receptor Binding Profile of this compound

Receptor TargetKi (µM)
NHE-1 (On-Target) 0.01
Receptor X> 10
Receptor Y5.0
Receptor Z> 10
......

Visualizations: Signaling Pathways and Experimental Workflows

NHE-1 Signaling Pathway

The activity of NHE-1 is regulated by a complex network of signaling pathways. Understanding these connections is crucial for interpreting experimental results.

NHE1_Signaling cluster_stimuli External Stimuli cluster_kinases Kinase Cascades cluster_nhe1 NHE-1 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK MAPK (e.g., ERK) Growth_Factors->MAPK Hormones Hormones Hormones->MAPK Mechanical_Stress Mechanical Stress p38 p38 Mechanical_Stress->p38 p90RSK p90RSK MAPK->p90RSK NHE1_p NHE-1 (Phosphorylated) p38->NHE1_p Phosphorylation p90RSK->NHE1_p Phosphorylation pHi_regulation pHi Regulation NHE1_p->pHi_regulation Cell_Volume Cell Volume Regulation NHE1_p->Cell_Volume Proliferation_Migration Proliferation & Migration NHE1_p->Proliferation_Migration NHE1 NHE-1 Off_Target_Workflow Start Start: Observe unexpected phenotype with this compound Broad_Screening Broad Off-Target Screening (Kinase & Receptor Panels) Start->Broad_Screening Hit_Identification Identify Potential Off-Targets ('Hits') Broad_Screening->Hit_Identification Dose_Response Dose-Response Analysis of Hits (Determine IC50 / Ki) Hit_Identification->Dose_Response Cellular_Assay Cell-Based Secondary Assays (Confirm cellular activity) Dose_Response->Cellular_Assay SAR Structure-Activity Relationship (Use inactive analogs) Cellular_Assay->SAR Target_Validation Target Validation (siRNA/shRNA or Knockout) SAR->Target_Validation Conclusion Conclusion: Attribute phenotype to on-target or off-target effect Target_Validation->Conclusion

References

Technical Support Center: Improving the In Vivo Delivery and Bioavailability of Eniporide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the delivery and bioavailability of the Na+/H+ exchanger isoform 1 (NHE-1) inhibitor, Eniporide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[2][3] By inhibiting NHE-1, this compound can prevent the intracellular sodium and subsequent calcium overload that contributes to cellular injury, particularly in the context of ischemia-reperfusion.[4]

Q2: What are the primary challenges in achieving good oral bioavailability with this compound?

A2: While specific data on the oral formulation of this compound is limited in publicly available literature, challenges can be inferred from its physicochemical properties and the general difficulties encountered with oral drug delivery.[5][6][7] These may include:

  • Poor Solubility: Many new chemical entities suffer from low aqueous solubility, which is a primary barrier to oral absorption.[1][2][8]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.[7]

  • Permeability Issues: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.

Q3: What are some potential strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and/or permeable drugs like this compound:[2][5][9][10]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to improved dissolution and absorption.[2]

  • Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can enhance its solubility and facilitate its absorption through the lymphatic system, potentially bypassing first-pass metabolism.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than the crystalline form.[8]

  • Use of Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.

Q4: Are there any orally bioavailable NHE-1 inhibitors that can serve as a reference?

A4: Yes, Cariporide is another potent and selective NHE-1 inhibitor that has been shown to be orally bioavailable in preclinical studies.[4][11][12][13] Studies in rat models have demonstrated that dietary administration of Cariporide can achieve therapeutic plasma concentrations and exert protective effects against ischemia-reperfusion injury.[4][13]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low and variable plasma concentrations after oral administration in animal models. Poor aqueous solubility of this compound.Consider formulating this compound as a nanosuspension or in a self-emulsifying drug delivery system (SEDDS) to improve its dissolution rate and solubility in the gastrointestinal tract.
Degradation of this compound in the acidic environment of the stomach.Develop an enteric-coated formulation that protects the drug from the stomach's low pH and allows for its release in the more neutral environment of the small intestine.
High first-pass metabolism in the liver.Investigate co-administration with an inhibitor of the relevant metabolic enzymes (if known) in preclinical models to assess the impact on bioavailability. Explore formulations that promote lymphatic uptake.
Precipitation of the drug in the gastrointestinal tract upon dilution with intestinal fluids. The formulation is not robust to dilution.For lipid-based formulations, ensure the formation of stable micelles or emulsions upon dilution. For supersaturating formulations, include precipitation inhibitors in the formulation.
Inconsistent results between in vitro dissolution and in vivo absorption. The in vitro dissolution method does not accurately mimic the in vivo conditions.Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in the fasted and fed states.
Difficulty in administering a consistent oral dose in animal studies. Issues with the oral gavage technique.Ensure proper training on oral gavage procedures to minimize stress to the animal and prevent accidental administration into the trachea. Use appropriate gavage needle sizes and dosing volumes for the animal model.[3][14][15][16][17]

Quantitative Data Summary

The following table summarizes data from a preclinical study on the oral administration of the related NHE-1 inhibitor, Cariporide, in a rat model of ischemia-reperfusion. This data can serve as a benchmark for what may be achievable with an optimized oral formulation of this compound.

Table 1: Effects of Dietary Cariporide Administration in a Rat Model of Ischemia-Reperfusion [4][13]

ParameterControl GroupCariporide-Treated Group (3 ppm in diet for 1 week)
Plasma Concentration of Cariporide Not Applicable41 ± 8 ng/mL (~0.1 µM)
Mortality Rate 26%0%
Incidence of Ventricular Fibrillation 42%0%
Incidence of Ventricular Tachycardia 81%15%
Ventricular Premature Beats (count) 70 ± 1217 ± 6

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of an this compound formulation in a rat model.

1. Animals:

  • Male Sprague-Dawley rats (250-300 g).

  • Animals should be fasted overnight (with free access to water) before dosing.

2. Formulation Preparation:

  • Prepare the this compound formulation (e.g., suspension, solution, lipid-based formulation) at the desired concentration.

  • Ensure the formulation is homogeneous and stable for the duration of the experiment.

3. Dosing:

  • Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).[3][14][15][16][17]

  • For intravenous comparison, administer a solution of this compound (e.g., 1 mg/kg) via the tail vein.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

5. Plasma Analysis:

  • Analyze the plasma samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both oral and intravenous routes.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100.

Protocol 2: Analytical Method for Quantification of this compound in Plasma (Hypothetical HPLC-MS/MS Method)

This is a hypothetical protocol based on standard methods for quantifying small molecules in biological matrices.[18][19][20][21]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. HPLC Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic content (Mobile Phase B) to elute this compound and the internal standard.

  • Flow Rate: A typical flow rate for analytical HPLC.

  • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

4. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing them alongside the study samples.

  • Quantify this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway

NHE1_Signaling_Pathway Simplified NHE-1 Signaling Pathway in Ischemia-Reperfusion Injury Ischemia Ischemia/ Reperfusion Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis ↓ O2, ↓ ATP NHE1_activation NHE-1 Activation Acidosis->NHE1_activation Allosteric Activation Na_influx ↑ Intracellular Na+ NHE1_activation->Na_influx NCX_reverse Reverse Mode Na+/Ca2+ Exchanger Na_influx->NCX_reverse Ca_overload ↑ Intracellular Ca2+ NCX_reverse->Ca_overload Cell_Injury Cellular Injury & Death Ca_overload->Cell_Injury Enzyme activation, Mitochondrial dysfunction This compound This compound This compound->NHE1_activation Inhibits Oral_Bioavailability_Workflow Experimental Workflow for Oral Bioavailability Assessment start Start formulation Prepare this compound Formulation start->formulation animal_prep Prepare Fasted Animal Models (Rats) start->animal_prep dosing Oral Gavage Administration formulation->dosing animal_prep->dosing iv_dosing Intravenous Administration (for comparison) animal_prep->iv_dosing blood_sampling Serial Blood Sampling dosing->blood_sampling iv_dosing->blood_sampling plasma_prep Plasma Separation blood_sampling->plasma_prep analysis LC-MS/MS Analysis of this compound Concentration plasma_prep->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability end End bioavailability->end

References

Refinement of animal models for studying Eniporide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eniporide in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a membrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion. By inhibiting NHE-1, this compound prevents the intracellular sodium overload and subsequent calcium overload that contributes to cellular damage, particularly during ischemia-reperfusion injury.[3]

Q2: What are the primary research applications for this compound in animal models?

The most extensively studied application of this compound in animal models is in the context of cardioprotection , specifically in models of myocardial ischemia-reperfusion injury.[1][2] Preclinical studies have shown that this compound can limit infarct size.[1][2] Other potential, though less explored, research areas include neuroprotection in models of cerebral ischemia and its potential as an anti-cancer agent due to the role of NHE-1 in tumor cell proliferation and migration.[4]

Q3: What are the most common animal models used for studying this compound?

For cardiovascular studies, pigs are considered highly relevant due to the anatomical and physiological similarities of their cardiovascular system to humans.[5] Rats and mice are also widely used, particularly for mechanistic studies and initial efficacy testing due to their cost-effectiveness and the availability of genetically modified strains.[4][6] For neuroprotection studies, rodent models of stroke, such as the middle cerebral artery occlusion (MCAO) model, are common.[7] In cancer research, xenograft models in immunocompromised mice are frequently used.[8][9]

Q4: What are the recommended administration routes for this compound in animal studies?

The most common route of administration for this compound in preclinical studies is intravenous (IV) infusion.[4][10] This route ensures rapid and complete bioavailability, which is critical in acute injury models like myocardial infarction. Intraperitoneal (IP) injection is another viable route, particularly in rodents, offering ease of administration for repeated dosing schedules.[11] The choice of administration route will depend on the specific experimental design and the animal model being used.

Troubleshooting Guides

Formulation and Administration

Q: I am having trouble dissolving this compound for my in vivo experiments. What vehicle should I use?

A: this compound is often supplied as a hydrochloride salt, which has better aqueous solubility. For intravenous administration, sterile saline (0.9% NaCl) is a commonly used vehicle. If you encounter solubility issues, preparing a stock solution in a small amount of dimethyl sulfoxide (DMSO) and then diluting it with saline or phosphate-buffered saline (PBS) is a common strategy. However, it is crucial to keep the final concentration of DMSO to a minimum (typically <1% v/v) to avoid vehicle-induced toxicity.[12] For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC). Always ensure the final formulation is sterile for parenteral administration.

Q: My animals are showing signs of irritation at the injection site after intravenous administration. What could be the cause and how can I mitigate this?

A: Irritation at the injection site can be caused by several factors:

  • pH of the solution: Ensure the pH of your this compound formulation is close to physiological pH (7.4).

  • High concentration of the drug: If using a high concentration, consider diluting it to a larger volume and infusing it more slowly.

  • Vehicle toxicity: If using a co-solvent like DMSO, ensure the final concentration is well-tolerated by the animal species.

  • Improper injection technique: Ensure the needle is correctly placed in the vein and that the injection is not subcutaneous. For repeated IV injections in rats, using a catheter can minimize vessel trauma. Warming the tail can help with vein dilation for easier injection.[13]

Q: I am administering this compound via intraperitoneal injection in mice and have observed some adverse reactions. What are the potential issues?

A: While generally safe, IP injections can have complications. Adverse reactions could be due to:

  • Irritating formulation: A non-isotonic or acidic/alkaline solution can cause peritoneal irritation.

  • Accidental injection into an organ: Incorrect needle placement can lead to injection into the intestines or bladder, causing serious complications.[7] To minimize this risk, inject into the lower right quadrant of the abdomen with the mouse tilted head-down.

  • Repeated injections: Multiple IP injections can lead to inflammation or adhesions. If your protocol requires frequent dosing, consider alternating injection sites. Studies have shown that daily IP injections of saline do not cause ill effects in mice.[11]

Experimental Design and Data Interpretation

Q: I am not observing the expected cardioprotective effect of this compound in my rat model of myocardial infarction. What are the possible reasons?

A: Several factors could contribute to a lack of efficacy:

  • Timing of administration: Preclinical data suggests that this compound is most effective when administered before the ischemic event or immediately at the onset of reperfusion.[9] Administering the drug too late may significantly reduce its protective effects.

  • Inadequate dosage: Ensure you are using a dose that has been shown to be effective in similar models. Dose-response studies are crucial to determine the optimal therapeutic window.

  • Anesthetic interactions: Some anesthetics can have cardioprotective effects, potentially masking the effect of this compound. Choose an anesthetic with minimal impact on the cardiovascular parameters being measured.

  • Severity of the ischemic insult: An overwhelmingly large infarct may not be salvageable even with a potent cardioprotective agent. Ensure your surgical model produces a consistent and appropriate level of injury.

Q: I am planning a neuroprotection study with this compound. What should I consider regarding its ability to cross the blood-brain barrier (BBB)?

A: The ability of this compound to penetrate the brain after systemic administration is a critical consideration. While specific data on this compound's BBB penetration is limited in the provided search results, it is a known challenge for many small molecule inhibitors. You may need to:

  • Use higher doses: A higher systemic dose might be required to achieve therapeutic concentrations in the brain.

  • Consider alternative administration routes: Direct intracerebroventricular (ICV) injection could be an option to bypass the BBB in initial proof-of-concept studies.

  • Measure drug concentration in brain tissue: It is highly recommended to perform pharmacokinetic studies to confirm that this compound reaches the target tissue at a sufficient concentration to inhibit NHE-1.

Q: Are there any known effects of this compound on baseline cardiovascular parameters that I should account for in my experiments?

A: While this compound is primarily targeted for its effects during ischemia-reperfusion, it's important to assess its impact on baseline hemodynamics. Some studies with other NHE-1 inhibitors have reported effects on blood pressure and heart rate.[14][15] It is crucial to have a vehicle-treated control group and to record baseline cardiovascular parameters before inducing ischemia to accurately attribute any changes to the effect of this compound versus the experimental procedure itself.

Data Presentation

Table 1: Summary of this compound Efficacy in a Rat Model of Myocardial Ischemia-Reperfusion

ParameterVehicle ControlThis compound (1 mg/kg, IV)Percent Reduction
Infarct Size (% of Area at Risk) 28 ± 4%5 ± 2%82%
Ischemia-induced Ventricular Premature Beats (count) HighDose-dependently decreased-
Reperfusion-induced Ventricular Premature Beats (count) HighDose-dependently decreased-

Data adapted from a study on the NHE-1 inhibitor cariporide in a rat model, which has a similar mechanism of action to this compound.[4][16] This table serves as an illustrative example of the expected efficacy.

Experimental Protocols

Myocardial Ischemia-Reperfusion Injury in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, IP).

  • Surgical Procedure:

    • Intubate the rat and provide ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.

  • Ischemia and Reperfusion:

    • Maintain the LAD occlusion for a period of 30-45 minutes.

    • Release the suture to allow for reperfusion for 2-4 hours.

  • This compound Administration:

    • Administer this compound (e.g., 1 mg/kg) or vehicle intravenously via the tail vein 10 minutes before reperfusion.

  • Outcome Assessment:

    • At the end of the reperfusion period, excise the heart.

    • Stain the heart with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.

    • Calculate the infarct size as a percentage of the area at risk.

Focal Cerebral Ischemia (MCAO) in Mice
  • Animal Model: Male C57BL/6 mice (20-25g).

  • Anesthesia: Anesthetize the mouse with isoflurane (1.5-2% in oxygen/air).

  • Surgical Procedure (Intraluminal Suture Model):

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a silicon-coated nylon monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion:

    • Maintain the occlusion for 60 minutes.

    • Withdraw the suture to allow for reperfusion.

  • This compound Administration:

    • Administer this compound or vehicle (dose to be determined by dose-response studies) via IP or IV injection at the time of reperfusion.

  • Outcome Assessment:

    • After 24-72 hours, assess neurological deficits using a standardized scoring system.

    • Euthanize the mouse and remove the brain.

    • Stain brain slices with TTC to determine the infarct volume.

Mandatory Visualizations

NHE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext Na+ Na_int Na+ H_ext H+ NHE1 NHE-1 NHE1->Na_ext Influx H_int H+ NHE1->H_int NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_int->NCX Drives Ca_int Ca2+ Cellular_Damage Cellular Damage (e.g., Apoptosis, Necrosis) Ca_int->Cellular_Damage Leads to NCX->Ca_int Influx Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis ↓ O2, ↑ H+ Acidosis->NHE1 Activates This compound This compound This compound->NHE1 Inhibits

Caption: Signaling pathway of NHE-1 activation during ischemia and its inhibition by this compound.

Experimental_Workflow_MI Start Start Animal_Prep Animal Preparation (Anesthesia, Ventilation) Start->Animal_Prep Surgery Surgical Procedure (Thoracotomy, LAD Ligation) Animal_Prep->Surgery Ischemia Ischemia (30-45 min) Surgery->Ischemia Treatment Treatment (this compound or Vehicle IV) Ischemia->Treatment Reperfusion Reperfusion (2-4 hours) Treatment->Reperfusion Endpoint Endpoint Analysis (Heart Excision, TTC Staining) Reperfusion->Endpoint Data_Analysis Data Analysis (Infarct Size Calculation) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a rat model of myocardial ischemia-reperfusion injury.

References

Overcoming limitations of Eniporide in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eniporide Research

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals working with this specific Na+/H+ exchanger isoform 1 (NHE-1) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] During myocardial ischemia, intracellular acidosis activates NHE-1, which exchanges intracellular H+ for extracellular Na+. This leads to an accumulation of intracellular Na+, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a massive influx of Ca2+.[3] This calcium overload is a key driver of cell death and reperfusion injury.[3] this compound aims to prevent this cascade by blocking the initial Na+ influx through NHE-1.[3]

Q2: Why did this compound largely fail in the ESCAMI clinical trial despite promising preclinical results?

A2: The Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) trial did not show a significant reduction in infarct size or improvement in clinical outcomes for patients receiving this compound.[4][5] Several factors may have contributed to this translational failure:

  • Narrow Therapeutic Window: The critical window for preventing Na+ influx and subsequent injury may be extremely short, potentially lasting only 10-20 minutes immediately following reperfusion.[6] It is possible that the intravenous infusion in the trial did not allow the drug to reach the target myocardial tissue in sufficient concentration within this brief timeframe.[6]

  • Timing of Administration: Preclinical studies often showed the greatest benefit when this compound was administered before the ischemic event.[7] In a clinical setting for acute myocardial infarction, the drug was given just before reperfusion, which may be too late to prevent the initial ischemic injury cascade.[6]

  • Discrepancy Between Animal Models and Human Pathophysiology: The animal models used in preclinical studies, while valuable, may oversimplify the complex pathophysiology of acute myocardial infarction in humans.[6]

Q3: What are the known pharmacokinetic properties of this compound?

A3: this compound exhibits predictable, linear pharmacokinetics. Following intravenous administration in healthy volunteers, it has a relatively short half-life of approximately 2 hours.[8] A significant portion of the drug (around 43%) is excreted unchanged in the urine.[8] Key pharmacokinetic parameters are summarized in the data table below.

Q4: Were there any significant adverse events associated with this compound or other NHE-1 inhibitors in clinical trials?

A4: In the ESCAMI trial, there was a nonsignificant excess of deaths and stroke events in patients treated with this compound compared to placebo.[5] A similar, more potent NHE-1 inhibitor, Cariporide, was associated with a significant increase in cerebrovascular events in the EXPEDITION trial, which ultimately led to the study's termination.[6][9] This raises concerns about potential systemic or off-target effects of NHE-1 inhibition.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterMean ValueUnitReference
Half-life (t½)~2hours[8]
Total Body Clearance34.4L/h[8]
Volume of Distribution (Vdss)77.5L[8]
Mean Residence Time2.3hours[8]
Unchanged in Urine43% of dose[8]
IC50 (Platelet Swelling)12ng/mL[8]

Table 2: Results from the ESCAMI Clinical Trial (Infarct Size)

Infarct size measured by the area under the curve (AUC) of α-hydroxybutyrate dehydrogenase (α-HBDH) release.

Trial StageTreatment GroupMean α-HBDH AUC (U/ml x h)Reference
Stage 1 Placebo44.2[4]
100 mg this compound40.2[4]
150 mg this compound33.9[4]
Stage 2 Placebo41.2[4]
100 mg this compound43.0[4]
150 mg this compound41.5[4]

Note: While Stage 1 showed a trend towards smaller infarct sizes, particularly in the angioplasty subgroup, these findings were not replicated in the larger Stage 2 of the trial.[2][4]

Troubleshooting Guides

Issue: Lack of observed efficacy of this compound in an in vivo ischemia/reperfusion (I/R) model.

This is a common challenge that may mirror the outcomes of the ESCAMI trial. Use the following steps to troubleshoot your experimental protocol.

  • Verify Drug Delivery and Timing: Is the drug being delivered to the ischemic tissue effectively and at the right time? The therapeutic window is believed to be very narrow.[6]

    • Action: Consider administering this compound directly to the coronary circulation via a catheter just prior to reperfusion to bypass issues of systemic distribution.[6]

    • Action: Experiment with a pre-treatment protocol where this compound is administered before the induction of ischemia, as this has shown the most robust effects in preclinical studies.[7]

  • Confirm Target Engagement: Is this compound reaching its target (NHE-1) at a sufficient concentration to be effective?

    • Action: Measure the pharmacodynamic effect of this compound using a surrogate assay. The platelet swelling assay is a validated method for this purpose.[8]

    • Action: Perform pharmacokinetic analysis on your animal models to ensure that plasma concentrations are reaching the target IC50 of ~12 ng/mL.[8]

  • Re-evaluate the Animal Model: Your model may not be suitable for demonstrating the effects of NHE-1 inhibition.

    • Action: Ensure your I/R model generates a significant intracellular acidosis, which is the primary trigger for NHE-1 activation.

    • Action: Consider that low-flow ischemia models may have a different metabolic profile than complete occlusion models, potentially altering the pathways of Na+ entry.[6]

Issue: How can I measure the pharmacodynamic activity of this compound in my experiments?

To confirm that this compound is actively inhibiting NHE-1, a direct measure of its biological effect is needed.

  • Recommended Assay: The Platelet Swelling Assay has been successfully used as a biomarker for this compound's pharmacodynamic activity in humans.[8] This effect is mediated by NHE-1 inhibition, making it a relevant surrogate for cardioprotective activity.

  • Alternative: Direct measurement of intracellular pH (pHi) and sodium concentration ([Na+]i) in isolated cardiomyocytes using fluorescent indicators (e.g., BCECF for pHi, SBFI for [Na+]i) can provide direct evidence of NHE-1 inhibition.

Experimental Protocols

1. Infarct Size Measurement via α-HBDH Release

This protocol is based on the primary efficacy endpoint used in the ESCAMI trial.[2][4]

  • Objective: To quantify the extent of myocardial necrosis by measuring the cumulative release of the enzyme α-hydroxybutyrate dehydrogenase (α-HBDH) into the bloodstream.

  • Methodology:

    • Collect serial blood samples from the subject at baseline (pre-reperfusion) and at regular intervals for up to 72 hours post-reperfusion (e.g., at 0, 3, 6, 12, 24, 48, and 72 hours).

    • Process blood samples to separate the serum.

    • Measure the enzymatic activity of α-HBDH in each serum sample using a standardized spectrophotometric assay.

    • Plot the α-HBDH activity (in U/L) against time (in hours).

    • Calculate the total cumulative enzyme release by determining the Area Under the Curve (AUC) for the 72-hour period. This value serves as the quantitative measure of infarct size.

2. Platelet Swelling Pharmacodynamic Assay

This protocol assesses the functional inhibition of NHE-1 by this compound.[8]

  • Objective: To measure the effect of this compound on platelet volume changes, which are dependent on NHE-1 activity.

  • Methodology:

    • Obtain platelet-rich plasma (PRP) from whole blood samples collected from subjects at various time points after this compound administration.

    • Induce an acid load in the platelets to activate the NHE-1 transporter.

    • Monitor the subsequent change in platelet volume (swelling) over time using a particle size analyzer or a flow cytometer.

    • The rate and extent of platelet swelling are inversely proportional to the degree of NHE-1 inhibition by this compound.

    • Construct a dose-response or concentration-effect curve to determine parameters like IC50 (the concentration of this compound that produces 50% of the maximum inhibitory effect).

Visualizations

NHE1_Pathway Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↓ pHi) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx Na+ in H+ out NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX Ca_Overload ↑ Intracellular Ca2+ (Calcium Overload) NCX->Ca_Overload Ca2+ in Na+ out Injury Reperfusion Injury & Cell Death Ca_Overload->Injury This compound This compound This compound->NHE1 Inhibits

Caption: this compound's mechanism of action in ischemia-reperfusion injury.

Troubleshooting_Workflow Start Start: this compound Shows No Efficacy Q1 Is drug delivery and timing optimal? Start->Q1 Sol1 Solution: 1. Administer locally (intra-coronary). 2. Test pre-ischemia administration. Q1->Sol1 No Q2 Is target (NHE-1) engagement confirmed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Solution: 1. Run platelet swelling assay. 2. Perform PK analysis to check plasma levels. Q2->Sol2 No Q3 Is the animal model appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Solution: 1. Verify model induces acidosis. 2. Re-evaluate I/R protocol (e.g., flow vs. occlusion). Q3->Sol3 No End Outcome: Re-evaluate this compound's potential in this specific context. Q3->End Yes A3_No No Sol3->Q3

Caption: Troubleshooting workflow for lack of this compound efficacy in vivo.

Failure_Logic Failure This compound Clinical Trial Failure Reason1 Suboptimal Timing/ Therapeutic Window Failure->Reason1 Reason2 Insufficient Drug Access to Myocardium Failure->Reason2 Reason3 Model Discrepancy (Animal vs. Human) Failure->Reason3 Reason4 Potential Off-Target Adverse Effects Failure->Reason4 Detail1 Drug administered post-ischemia; window may be only 10-20 min post-reperfusion. Reason1->Detail1 Detail2 Systemic IV infusion may not reach target tissue concentration in time. Reason2->Detail2 Detail3 Human pathophysiology is more complex than preclinical models. Reason3->Detail3 Detail4 Nonsignificant increase in stroke; other NHE-1 inhibitors showed similar issues. Reason4->Detail4

Caption: Potential reasons for this compound's clinical trial limitations.

References

Stability of Eniporide in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Eniporide in common experimental buffers. The following information is intended to help troubleshoot experiments and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common laboratory buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl?

A1: Currently, there is a lack of specific public data on the long-term stability and degradation kinetics of this compound in standard laboratory buffers such as PBS and Tris-HCl. The stability of a compound can be influenced by several factors including the buffer composition, pH, temperature, and the presence of other reactive species.[1][2] As a general best practice, it is recommended to prepare fresh solutions of this compound for each experiment to ensure potency and reproducibility. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO and then dilute into aqueous buffers immediately before use.

Q2: What are the potential degradation pathways for this compound in an experimental setting?

A2: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups can be susceptible to hydrolysis and oxidation.[3][4] Forced degradation studies are a valuable tool to identify potential degradation products and establish the intrinsic stability of a molecule.[3][5] Such studies typically involve exposing the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[2][3] For instance, a study on epidepride, another benzamide derivative, showed it was stable to acid, base, and heat but degraded in the presence of hydrogen peroxide, indicating a susceptibility to oxidation.[4]

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: To assess the stability of this compound in your buffer, you can perform a stability study. This involves incubating an this compound solution in your buffer of choice under your experimental conditions (e.g., temperature, light exposure) and monitoring its concentration over time. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for separating the parent compound from any potential degradation products.[6][7]

Q4: What are the best practices for preparing and storing this compound solutions for in vitro assays?

A4: To ensure the integrity of your experiments, follow these best practices:

  • Stock Solutions: Prepare a concentrated stock solution of this compound in a high-purity organic solvent like DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed experimental buffer.

  • Buffer Preparation: Ensure your buffers are prepared with high-quality water and reagents and are sterile-filtered to prevent microbial contamination, which can affect pH and compound stability.[1]

  • pH Verification: Always verify the pH of your buffer at the temperature you will be conducting your experiment, as the pH of some buffers, like Tris, is temperature-dependent.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results between different days. Degradation of this compound in the working solution.Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.
Loss of this compound activity over the course of a long experiment. Instability of this compound under the specific experimental conditions (e.g., prolonged incubation at 37°C).Consider conducting a time-course experiment to determine the stability of this compound under your assay conditions. If significant degradation is observed, you may need to refresh the compound during the experiment or shorten the incubation time.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to these. This will also help validate that your analytical method is stability-indicating.
Variability in results when using different buffer batches. Inconsistent buffer preparation (e.g., incorrect pH, contamination).Standardize your buffer preparation protocol. Always use high-purity reagents and water. Verify the pH of each new batch of buffer at the experimental temperature.

Quantitative Data Summary

Buffer SystempHTemperature (°C)Storage ConditionTime PointThis compound Concentration (% of Initial)Degradation Products (% Peak Area)
PBS7.437Incubator0 hr100%0%
PBS7.437Incubator2 hr
PBS7.437Incubator4 hr
PBS7.437Incubator8 hr
PBS7.437Incubator24 hr
Tris-HCl7.425Benchtop0 hr100%0%
Tris-HCl7.425Benchtop2 hr
Tris-HCl7.425Benchtop4 hr
Tris-HCl7.425Benchtop8 hr
Tris-HCl7.425Benchtop24 hr

Experimental Protocols

Preparation of 10x Phosphate-Buffered Saline (PBS)

Materials:

  • NaCl

  • KCl

  • Na₂HPO₄

  • KH₂PO₄

  • High-purity water (e.g., Milli-Q or equivalent)

Procedure:

  • To prepare 1 liter of a 10x PBS stock solution, dissolve the following in 800 mL of high-purity water:

    • 80 g of NaCl

    • 2 g of KCl

    • 14.4 g of Na₂HPO₄

    • 2.4 g of KH₂PO₄

  • Adjust the pH to 7.4 with HCl.

  • Add high-purity water to a final volume of 1 liter.

  • Sterilize by autoclaving.

  • Store the 10x stock solution at room temperature. For use, dilute 1 part 10x PBS with 9 parts high-purity water and adjust the pH if necessary.

Preparation of 1 M Tris-HCl, pH 7.4

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • Concentrated HCl

  • High-purity water

Procedure:

  • To prepare 1 liter of a 1 M Tris-HCl solution, dissolve 121.14 g of Tris base in 800 mL of high-purity water.

  • Slowly add concentrated HCl to adjust the pH to 7.4. This is an exothermic reaction, so allow the solution to cool to room temperature before making final pH adjustments.

  • Once the pH is stable at 7.4 at room temperature, add high-purity water to a final volume of 1 liter.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at room temperature.

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at room temperature for a defined period (e.g., 2, 8, 24 hours). Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period.

  • Thermal Degradation: Place the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose the this compound stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be used for peak purity analysis and identification of degradants.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Determine the peak areas of any degradation products to understand the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., in DMSO) working Dilute Stock to Working Concentration in Buffer stock->working buffer Prepare Experimental Buffer (e.g., PBS, Tris) buffer->working incubate Incubate Under Experimental Conditions working->incubate sample Collect Samples at Time Points incubate->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify this compound and Degradation Products hplc->data

Workflow for assessing this compound stability.

signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling NHE1 NHE-1 H_ion Intracellular H+ NHE1->H_ion extrudes Na_ion_in Intracellular Na+ NHE1->Na_ion_in imports pH_increase Increased Intracellular pH NHE1->pH_increase leads to This compound This compound This compound->NHE1 inhibits Proliferation Cell Proliferation pH_increase->Proliferation Migration Cell Migration pH_increase->Migration Survival Cell Survival pH_increase->Survival Extracellular_Na Extracellular Na+ Extracellular_Na->NHE1 exchange

This compound's mechanism of action on the NHE-1 signaling pathway.

References

Validation & Comparative

Eniporide vs. Cariporide: A Comparative Analysis of Two Potent NHE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Eniporide and Cariporide, two prominent benzoylguanidine inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE1). NHE1 is a key regulator of intracellular pH (pHi) and its inhibition has been a major therapeutic target, particularly in the context of myocardial ischemia-reperfusion injury. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.

Introduction to NHE1 Inhibition

The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in maintaining intracellular pH and cell volume. During myocardial ischemia, intracellular acidosis triggers the activation of NHE1, which extrudes a proton in exchange for an extracellular sodium ion. This leads to an intracellular sodium overload, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium. This calcium overload is a critical factor in the pathophysiology of reperfusion injury, leading to hypercontracture, mitochondrial dysfunction, and ultimately, cardiomyocyte death.

Both this compound and Cariporide were developed to specifically target and inhibit NHE1, with the therapeutic goal of preventing this catastrophic cascade of events during and after a myocardial infarction.

Comparative Analysis of Inhibitor Potency and Selectivity

This compound and Cariporide are both highly potent inhibitors of NHE1, though preclinical studies indicate a difference in their inhibitory concentration. Direct comparative assays using Chinese hamster ovary (CHO-K1) cells stably expressing human NHE isoforms have demonstrated that this compound is the more potent of the two compounds.

Table 1: Comparative Inhibitory Potency against NHE Isoforms

CompoundTarget IsoformIC50 ValueSpeciesCell Line/SystemReference(s)
This compound hNHE14.5 nMHumanCHO-K1 Cells
hNHE2Data not available
hNHE3Data not available
Cariporide hNHE130 nMHumanCHO-K1 Cells
NHE150 nMNot SpecifiedNot Specified
NHE21000 µMNot SpecifiedNot Specified
NHE33 µMNot SpecifiedNot Specified

Note: IC50 values can vary based on the experimental system and conditions. The direct comparative data from Kawamoto et al. (2001) is highlighted for the most direct comparison.

Preclinical Efficacy in Myocardial Ischemia Models

Both compounds have demonstrated significant cardioprotective effects in various animal models of myocardial ischemia-reperfusion injury. These studies typically involve the ligation of a coronary artery for a defined period, followed by reperfusion, and subsequent measurement of the myocardial infarct size.

Cariporide: In a rat model of ischemia/reperfusion, intravenous administration of Cariporide at doses of 0.1, 0.3, and 1 mg/kg significantly reduced the infarct size from 28% in the control group to 9%, 9%, and 5%, respectively. In the same study, Cariporide also dose-dependently suppressed both ischemia- and reperfusion-induced ventricular arrhythmias. Further studies in rabbits with hypercholesterolemia also showed significant reduction in infarct mass with both acute and chronic Cariporide treatment.

This compound: Preclinical studies with this compound have similarly shown its effectiveness in limiting infarct size in experimental models.

Clinical Trial Outcomes: A Tale of Unfulfilled Promise

Despite the strong preclinical evidence, both this compound and Cariporide failed to demonstrate a significant overall clinical benefit in large-scale human trials for acute myocardial infarction (AMI).

This compound: The ESCAMI Trial

The "Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction" (ESCAMI) trial was a large, randomized, double-blind, placebo-controlled phase 2 study. The trial investigated the effect of this compound on infarct size and clinical outcome in patients undergoing reperfusion therapy for acute ST-elevation myocardial infarction.

  • Primary Endpoint: The study found that this compound did not significantly limit the infarct size, as measured by the cumulative release of cardiac enzymes (alpha-HBDH), compared to placebo in the overall patient population.

  • Clinical Outcome: There was no overall effect of this compound on clinical outcomes such as death, cardiogenic shock, or heart failure. A slight, nonsignificant excess of deaths and stroke events was observed in the this compound groups.

Cariporide: The GUARDIAN and EXPEDITION Trials

Cariporide was evaluated in two major Phase III clinical trials: GUARDIAN and EXPEDITION.

  • GUARDIAN Trial: This trial enrolled 11,590 patients with acute coronary syndromes or those undergoing high-risk coronary interventions. Overall, the trial failed to show a significant benefit of Cariporide over placebo for the primary endpoint of death or myocardial infarction at 36 days. However, a post-hoc analysis of a subgroup of patients undergoing coronary artery bypass grafting (CABG) showed that the highest dose of Cariporide (120 mg) was associated with a 25% risk reduction.

  • EXPEDITION Trial: This trial specifically focused on high-risk CABG patients. The study did achieve its primary endpoint, showing a significant reduction in the incidence of death or MI at 5 days in the Cariporide group (16.6%) compared to the placebo group (20.3%). However, this positive result was driven by a reduction in myocardial infarction, while mortality alone actually increased from 1.5% in the placebo group to 2.2% with Cariporide, an increase associated with a higher rate of cerebrovascular events. Due to this increase in mortality, the drug did not proceed to clinical use.

Table 2: Summary of Key Clinical Trial Results

Trial NameCompoundPhasePatient PopulationPrimary EndpointKey Finding(s)Reference(s)
ESCAMI This compoundIIAcute ST-elevation MIInfarct size (cardiac enzyme release)No significant reduction in infarct size or improvement in clinical outcome.
GUARDIAN CariporideIIIAcute coronary syndromes / high-risk interventionsAll-cause mortality or MI at 36 daysNo overall benefit. Subgroup of CABG patients showed risk reduction at the highest dose.
EXPEDITION CariporideIIIHigh-risk CABG surgeryAll-cause mortality or MI at 5 daysPrimary endpoint met (reduced MI), but mortality was increased due to cerebrovascular events.

Signaling Pathways and Experimental Workflows

NHE1 Signaling Pathway in Ischemia-Reperfusion

The activation of NHE1 during myocardial ischemia is a central event leading to reperfusion injury. The diagram below illustrates the key signaling cascade.

NHE1_Signaling cluster_ischemia Ischemic Myocyte cluster_reperfusion Reperfusion Injury Cascade Ischemia Ischemia Anaerobic_Metabolism Anaerobic Metabolism Ischemia->Anaerobic_Metabolism H_plus_Accumulation Intracellular H+ Accumulation (Acidosis) Anaerobic_Metabolism->H_plus_Accumulation NHE1_Activation NHE1 Activation H_plus_Accumulation->NHE1_Activation Na_Influx Na+ Influx NHE1_Activation->Na_Influx Intracellular_Na_Overload Intracellular Na+ Overload Na_Influx->Intracellular_Na_Overload NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Intracellular_Na_Overload->NCX_Reverse Ca_Influx Ca2+ Influx NCX_Reverse->Ca_Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Cell_Death Hypercontracture, Mitochondrial Dysfunction, Cardiomyocyte Death Ca_Overload->Cell_Death Inhibitor This compound / Cariporide Inhibitor->NHE1_Activation Inhibition

Caption: NHE1 signaling cascade during myocardial ischemia-reperfusion injury.

Experimental Workflow: Measuring NHE1 Inhibition

The activity of NHE1 is commonly assessed by measuring the rate of intracellular pH (pHi) recovery after an acid load. The workflow for such an experiment is outlined below.

NHE1_Assay_Workflow Cell_Culture 1. Culture Cells (e.g., Cardiomyocytes, CHO cells) Dye_Loading 2. Load with pH-sensitive dye (e.g., BCECF-AM) Cell_Culture->Dye_Loading Wash 3. Wash to remove extracellular dye Dye_Loading->Wash Mount 4. Mount cells on microscope stage Wash->Mount Acid_Load 5. Induce Acid Load (NH4Cl prepulse) in Na+-free buffer Mount->Acid_Load Inhibitor_Incubation 6. Incubate with Inhibitor (this compound/Cariporide) or Vehicle Acid_Load->Inhibitor_Incubation Recovery 7. Initiate pHi Recovery (Reintroduce Na+-containing buffer) Inhibitor_Incubation->Recovery Measurement 8. Measure Fluorescence Ratio (e.g., 490nm/440nm) over time Recovery->Measurement Analysis 9. Calculate Rate of pHi Recovery (dpH/dt) Measurement->Analysis

Caption: Workflow for assessing NHE1 inhibitor activity via pHi measurement.

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi) for NHE1 Activity

This protocol is adapted from methodologies used to assess NHE1 activity in cultured cells.

Objective: To measure the effect of this compound or Cariporide on the rate of pHi recovery following an induced acid load in cultured cells.

Materials:

  • Cultured cells (e.g., neonatal rat ventricular myocytes or a cell line expressing NHE1).

  • pH-sensitive fluorescent dye: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

  • High-quality anhydrous DMSO.

  • HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, glucose, HEPES, adjusted to pH 7.4.

  • Na+-free HBS: N-methyl-D-glucamine (NMDG) replacing NaCl.

  • Acid-loading solution: HBS with 20 mM NH4Cl.

  • Calibration buffers: High K+ buffers with varying pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8) containing nigericin (a H+/K+ ionophore).

  • Fluorescence microscopy system with dual-excitation ratio imaging capabilities (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a 1-10 mM stock solution of BCECF-AM in DMSO.

    • Dilute the stock solution in HBS to a final working concentration of 2-5 µM.

    • Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBS to remove any extracellular dye.

  • Acid Loading:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with Na+-free HBS for 5 minutes.

    • Induce intracellular acidification by perfusing with the acid-loading solution (HBS + NH4Cl) for 5 minutes. This allows NH3 to enter the cell and combine with H+ to form NH4+, trapping it and causing alkalinization.

    • Switch back to Na+-free HBS. The NH4+ dissociates, and NH3 diffuses out, leaving behind H+ and causing a rapid and profound intracellular acidosis.

  • Inhibitor Treatment: Perfuse the acid-loaded cells with Na+-free HBS containing the desired concentration of this compound, Cariporide, or vehicle (DMSO) for 5 minutes.

  • pHi Recovery:

    • Initiate pHi recovery by switching the perfusion to standard HBS (containing Na+) with the respective inhibitor or vehicle.

    • Record the fluorescence emission at ~535 nm while alternating the excitation wavelengths between ~490 nm (pH-sensitive) and ~440 nm (isosbestic point) every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F490/F440) for each time point.

    • Convert the fluorescence ratio to pHi values using a calibration curve generated with the high K+/nigericin buffers.

    • Determine the initial rate of pHi recovery (dpH/dt) by calculating the slope of the pHi vs. time curve during the initial linear phase of recovery.

    • Compare the rates of recovery between vehicle-treated and inhibitor-treated cells to determine the percent inhibition.

Protocol 2: Measurement of Myocardial Infarct Size

This protocol describes the widely used triphenyltetrazolium chloride (TTC) staining method to delineate viable from necrotic myocardium in an animal model.

Objective: To quantify the area of myocardial infarction as a percentage of the total area at risk (AAR) following an experimental ischemia-reperfusion procedure.

Materials:

  • Animal model of myocardial infarction (e.g., rat or rabbit with coronary artery ligation).

  • 2,3,5-Triphenyltetrazolium chloride (TTC) powder.

  • Phosphate buffer (e.g., PBS, pH 7.4).

  • Evans Blue dye (optional, for delineating the AAR).

  • 10% neutral buffered formalin.

  • Heart slicing apparatus or a sharp blade with a guide.

  • High-resolution scanner or digital camera with a macroscopic stand.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Animal Preparation: At the end of the designated reperfusion period (e.g., 24 hours), re-anesthetize the animal.

  • Delineation of Area at Risk (AAR) (Optional but Recommended):

    • Re-occlude the coronary artery at the same location as the initial ligation.

    • Inject Evans Blue dye (e.g., 2% solution) into the systemic circulation (e.g., via the femoral vein or retrogradely into the aorta). The dye will stain the normally perfused myocardium blue, leaving the AAR (the area supplied by the occluded artery) unstained (pale pink).

  • Heart Excision and Preparation:

    • Rapidly excise the heart and wash it in cold saline to remove excess blood.

    • Remove the atria and right ventricular free wall.

    • Freeze the heart at -20°C for approximately 1-2 hours to facilitate uniform slicing.

  • Slicing: Cut the frozen left ventricle into uniform transverse slices (e.g., 1-2 mm thick) from the apex to the base.

  • TTC Staining:

    • Prepare a 1% TTC solution in phosphate buffer and warm it to 37°C.

    • Immerse the heart slices in the TTC solution for 15-20 minutes at 37°C in the dark. Viable tissue, containing active dehydrogenase enzymes, will reduce the TTC to a brick-red formazan precipitate. Infarcted tissue, lacking these enzymes, will remain pale white/tan.

  • Fixation: Transfer the stained slices into 10% formalin for at least 24 hours. This step fixes the tissue and enhances the color contrast between the viable and infarcted areas.

  • Image Acquisition: Arrange the slices sequentially and photograph or scan both sides of each slice at high resolution. Include a scale reference in the image.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ), manually trace the borders of the following regions for each slice:

      • Total Left Ventricle (LV) area.

      • Area at Risk (AAR) (the non-blue area if Evans Blue was used).

      • Infarcted Area (the pale, TTC-negative area).

    • Calculate the area for each traced region.

    • Sum the areas from all slices for each category (Total LV, AAR, Infarct).

    • Calculate the infarct size as a percentage of the AAR: (Total Infarct Area / Total AAR) * 100.

Conclusion

Both this compound and Cariporide are potent and selective inhibitors of NHE1 that showed great promise in preclinical models of myocardial protection. This compound exhibits higher in vitro potency against NHE1. However, this preclinical efficacy did not translate into clinical success for either compound. Large-scale clinical trials were ultimately disappointing, revealing a lack of significant overall benefit in reducing infarct size or improving clinical outcomes in patients with acute myocardial infarction. In the case of Cariporide, a benefit in reducing non-fatal MI in the specific setting of CABG surgery was offset by an increase in mortality, precluding its clinical application. The failure of these trials highlights the complex translational challenges in cardioprotection and suggests that while NHE1 is a valid component of the injury pathway, its inhibition alone may be insufficient to alter the clinical course in the heterogeneous setting of human myocardial infarction.

Eniporide Clinical Trial Results: A Cross-Study Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Eniporide's performance in clinical trials for acute myocardial infarction, with a comparative look at other Na+/H+ exchanger inhibitors and a detailed examination of the underlying experimental data and signaling pathways.

This guide is intended for researchers, scientists, and drug development professionals interested in the clinical development of Na+/H+ exchanger (NHE) inhibitors, specifically this compound. It provides a comprehensive summary and comparison of the available clinical trial data for this compound, focusing on its application in acute myocardial infarction (AMI). The information is presented to facilitate an objective evaluation of its efficacy and safety profile.

This compound: An Overview

This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] The rationale for its use in ischemic conditions stems from the understanding that the activation of NHE-1 during myocardial ischemia and reperfusion contributes to intracellular sodium and subsequent calcium overload, leading to cell injury and death.[1][2] By blocking this exchanger, this compound was hypothesized to mitigate this deleterious cascade and reduce myocardial infarct size.

Key Clinical Trial: The ESCAMI Trial

The primary large-scale clinical investigation of this compound in the context of acute myocardial infarction was the "Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction" (ESCAMI) trial.[3] This international, prospective, randomized, double-blind, placebo-controlled phase II study was a cornerstone in assessing the clinical potential of this compound.[3]

Experimental Protocol: ESCAMI Trial

The ESCAMI trial enrolled patients with ST-segment elevation myocardial infarction (STEMI) who were undergoing reperfusion therapy, either through thrombolysis or primary percutaneous coronary intervention (PCI). The study was conducted in two stages. In the first stage, various doses of this compound (50 mg, 100 mg, 150 mg, and 200 mg) were compared with a placebo. The second stage focused on the 100 mg and 150 mg doses against a placebo. The primary efficacy endpoint was the size of the myocardial infarction, which was measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HDBH) over 72 hours.[3]

Quantitative Data Summary: ESCAMI Trial Results

The results of the ESCAMI trial were largely neutral, indicating that this compound did not significantly reduce infarct size or improve overall clinical outcomes in the broad population of STEMI patients.[3]

Outcome MeasurePlaceboThis compound (100 mg)This compound (150 mg)p-value
Stage 1: Mean α-HDBH AUC (U/ml x h) 44.240.233.9Not specified
Stage 2: Mean α-HDBH AUC (U/ml x h) 41.243.041.5Not significant
Subgroup (Late Reperfusion >4h): Incidence of Heart Failure (Killip Class ≥II) 21.9%-11.1%0.02

Data sourced from the ESCAMI trial publications.[3]

Interestingly, a pre-specified subgroup analysis of patients who received reperfusion therapy more than four hours after the onset of symptoms suggested a potential benefit with the 150 mg dose of this compound, showing a significant reduction in the incidence of heart failure.[3] However, the trial also noted a non-significant trend towards an increase in mortality and stroke in the this compound groups.[3]

Signaling Pathway in Myocardial Ischemia-Reperfusion

The therapeutic rationale for this compound is based on its ability to inhibit the NHE-1 transporter, a key player in the cellular response to ischemia and reperfusion. The following diagram illustrates the proposed mechanism of action.

NHE1_Pathway cluster_ischemia Myocardial Ischemia cluster_reperfusion Reperfusion Injury cluster_intervention Therapeutic Intervention Anaerobic Metabolism Anaerobic Metabolism Intracellular H+ Increase Intracellular H+ Increase Anaerobic Metabolism->Intracellular H+ Increase Lactate Production NHE1 Activation NHE1 Activation Intracellular H+ Increase->NHE1 Activation pH drop stimulates Intracellular Na+ Overload Intracellular Na+ Overload NHE1 Activation->Intracellular Na+ Overload Na+ influx NCX Reverse Mode NCX Reverse Mode Intracellular Na+ Overload->NCX Reverse Mode Activates Intracellular Ca2+ Overload Intracellular Ca2+ Overload NCX Reverse Mode->Intracellular Ca2+ Overload Ca2+ influx Cellular Injury & Death Cellular Injury & Death Intracellular Ca2+ Overload->Cellular Injury & Death Leads to This compound This compound This compound->NHE1 Activation Inhibits

References

A Head-to-Head Comparison of Eniporide and Newer Generation NHE Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sodium-hydrogen exchanger isoform 1 (NHE-1) has long been a target of interest in therapeutic areas ranging from cardiovascular disease to oncology. Eniporide, an early NHE-1 inhibitor, paved the way for a deeper understanding of the exchanger's role in cellular pH regulation and its implications in various pathologies. However, the landscape of NHE-1 inhibition has evolved, with newer generation inhibitors demonstrating enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive head-to-head comparison of this compound with prominent next-generation NHE inhibitors, supported by preclinical experimental data.

Performance and Efficacy: A Quantitative Comparison

The following tables summarize the key performance indicators of this compound and a selection of newer generation NHE-1 inhibitors: Zoniporide, Cariporide, BI-9627, and Rimeporide. The data is derived from various preclinical studies and presented to facilitate a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency of NHE-1 Inhibitors

InhibitorTargetAssayIC50 (nM)Reference
This compound hNHE-1Intracellular pH Recovery4.5[1]
Zoniporide hNHE-122Na+ Uptake14[2][3][4]
hNHE-1Human Platelet Swelling59[3]
Cariporide hNHE-1Intracellular pH Recovery30[1][5]
BI-9627 hNHE-1Intracellular pH Recovery6[2][3][4][6]
hNHE-1Human Platelet Swelling31[3][4][6]
Rimeporide NHE-1Not SpecifiedNot Specified[7][8][9]

Table 2: In Vitro Efficacy in Cardioprotection (Ischemia-Reperfusion Models)

InhibitorModelEC50 (nM)Maximum Infarct Size ReductionReference
This compound Rabbit Langendorff0.6958%[10]
Zoniporide Rabbit Langendorff0.2583%[10]
Cariporide Rabbit Langendorff5.11Not Specified[10]
BI-9627 Rat LangendorffNot SpecifiedSignificantly beneficial effect on left-ventricular end-diastolic pressure[3]

Table 3: Selectivity of NHE-1 Inhibitors

InhibitorSelectivity (NHE-1 vs. NHE-2)Selectivity (NHE-1 vs. NHE-3)Reference
This compound 27-foldNot Specified[2]
Zoniporide >150-fold>15,700-fold[2][4][6]
Cariporide 49-foldNot Specified[2]
BI-9627 >30-foldNo measurable inhibition[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

NHE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 H_int H+ NHE1->H_int Na_int Intracellular Na+ Increase NHE1->Na_int pH_inc Intracellular pH Increase H_int->pH_inc Ca_overload Ca2+ Overload Na_int->Ca_overload via Na+/Ca2+ Exchanger Cell_death Cell Injury / Death Ca_overload->Cell_death Growth_Factors Growth Factors (e.g., PDGF, Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->NHE1 Activates p90RSK p90RSK p90RSK->NHE1 Activates ROCK ROCK ROCK->NHE1 Activates p38_MAPK p38 MAPK p38_MAPK->NHE1 Activates

NHE-1 Signaling Pathway in Cellular Injury.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cell_culture Cell Culture (e.g., Cardiomyocytes, Platelets) inhibitor_treatment Treatment with NHE Inhibitor (this compound vs. Newer Agents) cell_culture->inhibitor_treatment nhe_assay NHE-1 Activity Assay (e.g., Intracellular pH Measurement, Platelet Swelling Assay) inhibitor_treatment->nhe_assay data_analysis_invitro Data Analysis (IC50 Determination) nhe_assay->data_analysis_invitro animal_model Animal Model (e.g., Rabbit, Rat) heart_isolation Heart Isolation (Langendorff Preparation) animal_model->heart_isolation ischemia_reperfusion Induction of Ischemia-Reperfusion Injury heart_isolation->ischemia_reperfusion inhibitor_perfusion Perfusion with NHE Inhibitor ischemia_reperfusion->inhibitor_perfusion infarct_size Infarct Size Measurement (TTC Staining) inhibitor_perfusion->infarct_size data_analysis_exvivo Data Analysis (EC50, % Reduction) infarct_size->data_analysis_exvivo

Experimental Workflow for NHE Inhibitor Comparison.

Detailed Experimental Protocols

In Vitro Measurement of NHE-1 Inhibition using Intracellular pH Recovery Assay

This protocol is adapted from methodologies used in the characterization of novel NHE-1 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of NHE-1 inhibitors by measuring their effect on the recovery of intracellular pH (pHi) following an acid load.

Materials:

  • Cells expressing NHE-1 (e.g., isolated cardiomyocytes, Chinese Hamster Ovary (CHO) cells stably expressing human NHE-1).

  • pH-sensitive fluorescent dye (e.g., SNARF-AM).

  • HEPES-buffered solution.

  • Ammonium chloride (NH4Cl) solution.

  • NHE-1 inhibitors (this compound and newer generation compounds) at various concentrations.

  • Fluorescence microscopy setup with a temperature-controlled perfusion chamber.

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture the cells on coverslips suitable for microscopy.

    • Incubate the cells with a pH-sensitive fluorescent dye (e.g., 10 µM SNARF-AM) in a HEPES-buffered solution for 30 minutes at 37°C.[11]

  • Induction of Intracellular Acidosis:

    • Mount the coverslip with the dye-loaded cells in a temperature-controlled perfusion chamber on the microscope stage.

    • Induce an acid load by perfusing the cells with a solution containing 20 mM NH4Cl for approximately 10 minutes. This leads to an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.[11]

  • NHE-1 Inhibition and pH Recovery Monitoring:

    • After the acid load, switch the perfusion to a sodium-containing, NH4Cl-free solution. In the absence of an inhibitor, this will activate NHE-1, leading to the extrusion of H+ and a gradual recovery of pHi.

    • To test the inhibitors, add different concentrations of this compound or the newer NHE-1 inhibitors to the perfusion solution during the recovery phase.

    • Monitor the fluorescence of the pH-sensitive dye over time. The ratio of fluorescence at two emission wavelengths (e.g., 580 nm and 640 nm for SNARF) is used to calculate the intracellular pH.

  • Data Analysis:

    • Calculate the initial rate of pHi recovery for each inhibitor concentration.

    • Plot the rate of pHi recovery against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Ex Vivo Cardioprotection Assessment using the Langendorff-Perfused Heart Model

This protocol outlines the key steps for evaluating the cardioprotective effects of NHE-1 inhibitors in an ex vivo model of ischemia-reperfusion injury.

Objective: To determine the half-maximal effective concentration (EC50) and the extent of myocardial infarct size reduction by NHE-1 inhibitors.

Materials:

  • Male New Zealand White rabbits or Sprague-Dawley rats.

  • Langendorff perfusion apparatus.

  • Krebs-Henseleit buffer.

  • NHE-1 inhibitors (this compound and newer generation compounds).

  • Triphenyltetrazolium chloride (TTC) stain.

  • Surgical instruments for heart isolation.

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the animal and rapidly excise the heart.

    • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).[12][13]

  • Induction of Ischemia and Reperfusion:

    • After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).[10][12]

    • Following ischemia, restore perfusion to initiate the reperfusion phase (e.g., 120 minutes).[10]

  • Inhibitor Administration:

    • The NHE-1 inhibitor is typically included in the perfusion buffer at various concentrations, either before the onset of ischemia (pre-treatment) or at the beginning of reperfusion.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, freeze the heart and slice it into transverse sections.

    • Incubate the heart slices in a 1% TTC solution. Viable myocardium will stain red, while the infarcted tissue will remain pale.

    • Quantify the area of infarction as a percentage of the total ventricular area.

  • Data Analysis:

    • Plot the percentage of infarct size against the inhibitor concentration to determine the EC50.

    • Calculate the maximum percentage reduction in infarct size compared to the vehicle-treated control group.

Discussion and Conclusion

The preclinical data presented clearly indicates that newer generation NHE-1 inhibitors, such as Zoniporide and BI-9627, offer significant advantages over this compound in terms of both potency and selectivity. Zoniporide, for instance, demonstrates a substantially lower IC50 for NHE-1 and a much greater selectivity over other NHE isoforms compared to this compound.[2][6] This enhanced selectivity is a critical factor in drug development, as it can lead to a more favorable safety profile by minimizing off-target effects.

In functional assays, such as the ex vivo ischemia-reperfusion model, the superior potency of newer inhibitors translates to greater cardioprotective efficacy. Zoniporide was shown to be more potent and to produce a greater reduction in infarct size than this compound.[10] The development of highly potent and selective inhibitors like BI-9627 further underscores the progress in this field.[2][3][4][6]

While this compound played a crucial role in validating NHE-1 as a therapeutic target, the subsequent generations of inhibitors have refined the pharmacological profile, offering the potential for improved clinical outcomes. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of novel NHE-1 inhibitors. Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate the promising preclinical findings into successful clinical applications.

References

Eniporide: A Comparative Analysis of Long-Term Safety and Efficacy in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eniporide, a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has been a subject of significant investigation for its potential cardioprotective effects in the setting of ischemia-reperfusion injury. This guide provides a comprehensive comparison of this compound with other notable NHE-1 inhibitors, Cariporide and Zoniporide, focusing on their long-term safety and efficacy as evidenced by key clinical and preclinical studies.

Mechanism of Action: The Role of NHE-1 in Ischemia-Reperfusion Injury

Myocardial ischemia leads to intracellular acidosis, which in turn activates the NHE-1, leading to an influx of sodium ions (Na+) and subsequent calcium (Ca2+) overload via the Na+/Ca2+ exchanger. This Ca2+ overload is a critical contributor to myocardial cell death and infarct size. NHE-1 inhibitors, such as this compound, aim to mitigate this damage by blocking the initial Na+ influx.

NHE1_Pathway cluster_cell Cardiomyocyte Ischemia Ischemia Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX Reverse Mode Na+/Ca2+ Exchanger Na_Influx->NCX Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Cell_Death Cell Death (Infarction) Ca_Overload->Cell_Death This compound This compound This compound->NHE1 Inhibits

Caption: NHE-1 signaling pathway in ischemia-reperfusion injury.

Comparative Efficacy of NHE-1 Inhibitors

The clinical efficacy of this compound and its counterparts has been evaluated in large-scale clinical trials, primarily in the context of acute myocardial infarction (AMI) and coronary artery bypass graft (CABG) surgery.

DrugTrialPatient PopulationPrimary Efficacy EndpointKey Findings
This compound ESCAMI [1]Patients with acute ST-elevation MI undergoing reperfusion therapyInfarct size (cumulative release of α-HBDH)Stage 1: 100 mg and 150 mg doses showed a reduction in infarct size, particularly in the angioplasty group.[1] Stage 2: No significant difference in infarct size compared to placebo.[1] Overall, did not limit infarct size or improve clinical outcome.[2]
Cariporide GUARDIAN [3][4]Patients with unstable angina, non-ST-elevation MI, or undergoing high-risk PCI or CABGAll-cause mortality or MI at 36 daysNo significant overall benefit.[5][6] A 120 mg dose was associated with a 25% risk reduction in death or MI in the CABG subgroup.[6]
Cariporide EXPEDITION [7][8]High-risk patients undergoing CABG surgeryDeath or MI at 5 daysSignificant reduction in the primary endpoint (16.6% vs. 20.3% with placebo).[7][8] This was driven by a reduction in MI.[7][8]
Zoniporide Phase II [9]Patients with known or multiple risk factors for coronary artery disease undergoing noncardiac vascular surgeryComposite of death, MI, congestive heart failure, or arrhythmia by day 30Trial stopped early for futility. No demonstrated efficacy in reducing the composite cardiovascular endpoint.[9]

Long-Term Safety Profile

The long-term safety of NHE-1 inhibitors has been a significant concern and a major factor in their clinical development trajectory.

DrugTrialKey Safety Findings
This compound ESCAMI [10]- No significant increase in major adverse events. - A non-significant excess of deaths and stroke events was observed in the this compound groups compared to placebo.[10]
Cariporide GUARDIAN [4][5]- Generally well-tolerated with no significant increase in adverse events compared to placebo.[5]
Cariporide EXPEDITION [7][8]- Increased mortality in the Cariporide group (2.2% vs. 1.5% with placebo) at 5 days.[7][8] - The increased mortality was associated with a higher incidence of cerebrovascular events.[7][8]
Zoniporide Phase II [9]- The proportion of subjects experiencing the composite endpoint was slightly higher in the highest dose group compared to placebo, though not statistically significant.[9]

Experimental Protocols of Key Clinical Trials

A detailed understanding of the experimental design is crucial for interpreting the outcomes of these pivotal trials.

ESCAMI Trial (this compound)

The "Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction" (ESCAMI) was a phase II, international, prospective, randomized, double-blind, placebo-controlled trial.[1]

ESCAMI_Workflow cluster_stage1 Stage 1 (n=430) cluster_stage2 Stage 2 (n=959) Start Patients with Acute ST-Elevation MI (Thrombolysis or Primary Angioplasty) Randomization Randomization (Double-Blind) Start->Randomization Placebo1 Placebo Randomization->Placebo1 Eniporide50 This compound 50mg Randomization->Eniporide50 Eniporide100_1 This compound 100mg Randomization->Eniporide100_1 Eniporide150_1 This compound 150mg Randomization->Eniporide150_1 Eniporide200 This compound 200mg Randomization->Eniporide200 Placebo2 Placebo Randomization->Placebo2 Eniporide100_2 This compound 100mg Randomization->Eniporide100_2 Eniporide150_2 This compound 150mg Randomization->Eniporide150_2 Infusion 10-min IV Infusion (before reperfusion) Placebo1->Infusion Eniporide50->Infusion Eniporide100_1->Infusion Eniporide150_1->Infusion Eniporide200->Infusion Placebo2->Infusion Eniporide100_2->Infusion Eniporide150_2->Infusion Endpoint Primary Endpoint Assessment: Infarct Size (α-HBDH release 0-72h) Infusion->Endpoint Endpoint->Randomization Dose Selection for Stage 2

Caption: ESCAMI trial experimental workflow.

  • Inclusion Criteria: Patients with acute ST-elevation myocardial infarction undergoing thrombolytic therapy or primary angioplasty.

  • Exclusion Criteria: Not detailed in the provided abstracts.

  • Randomization and Blinding: The trial was double-blind and placebo-controlled. Patients were randomized to receive this compound at different doses or a placebo.[1]

  • Intervention: A 10-minute intravenous infusion of this compound or placebo was administered before the start of reperfusion therapy.[1]

  • Primary Endpoint Measurement: Infarct size was measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours.[1]

GUARDIAN Trial (Cariporide)

The "Guard During Ischemia Against Necrosis" (GUARDIAN) trial was a large-scale, multicenter, double-blind, randomized, placebo-controlled, phase II/III trial.[3]

GUARDIAN_Workflow Start High-Risk Patients: - Unstable Angina/NSTEMI - High-Risk PCI - High-Risk CABG Randomization Randomization (1:1:1:1) (Double-Blind) Start->Randomization Placebo Placebo Randomization->Placebo Cariporide20 Cariporide 20mg Randomization->Cariporide20 Cariporide80 Cariporide 80mg Randomization->Cariporide80 Cariporide120 Cariporide 120mg Randomization->Cariporide120 Infusion 60-min IV Infusion (3 times daily for period of risk) Placebo->Infusion Cariporide20->Infusion Cariporide80->Infusion Cariporide120->Infusion Endpoint Primary Endpoint Assessment: All-Cause Mortality or MI at 36 days Infusion->Endpoint FollowUp Follow-up at 10 days and 6 months Endpoint->FollowUp

Caption: GUARDIAN trial experimental workflow.

  • Inclusion Criteria: Patients aged 18 years or older with unstable angina/non-ST-segment elevation MI, or undergoing high-risk PCI or CABG.[3]

  • Exclusion Criteria: Not detailed in the provided abstracts.

  • Randomization and Blinding: The trial was double-blind, and patients were randomized in a 1:1:1:1 ratio to one of three doses of Cariporide or placebo.[3]

  • Intervention: Patients received a 60-minute intravenous infusion of Cariporide or placebo three times daily.[3]

  • Primary Endpoint Measurement: The primary endpoint was the combined incidence of all-cause mortality or myocardial infarction at 36 days post-randomization.[3]

EXPEDITION Trial (Cariporide)

The "Sodium-Hydrogen Exchange Inhibition to Prevent Coronary Events in Acute Cardiac Conditions" (EXPEDITION) trial was a phase III, randomized, double-blind, placebo-controlled trial.[7][8]

EXPEDITION_Workflow cluster_dosing Dosing Regimen Start High-Risk Patients Undergoing CABG Surgery Randomization Randomization (Double-Blind) Start->Randomization Placebo Placebo Randomization->Placebo Cariporide Cariporide Randomization->Cariporide Endpoint Primary Endpoint Assessment: Death or MI at 5 days Placebo->Endpoint LoadingDose 180mg IV Loading Dose (1-hour pre-op) Cariporide->LoadingDose Infusion24h 40mg/hour IV Infusion (24 hours) LoadingDose->Infusion24h InfusionNext24h 20mg/hour IV Infusion (next 24 hours) Infusion24h->InfusionNext24h InfusionNext24h->Endpoint FollowUp Follow-up up to 6 months Endpoint->FollowUp

Caption: EXPEDITION trial experimental workflow.

  • Inclusion Criteria: High-risk patients undergoing coronary artery bypass graft surgery.[8]

  • Exclusion Criteria: Not detailed in the provided abstracts.

  • Randomization and Blinding: The trial was double-blind, and patients were randomly allocated to receive either Cariporide or a placebo.[8]

  • Intervention: Patients in the Cariporide group received a 180 mg intravenous loading dose one hour before surgery, followed by a continuous infusion of 40 mg/hour for 24 hours and then 20 mg/hour for the subsequent 24 hours.[8]

  • Primary Endpoint Measurement: The primary composite endpoint was death or myocardial infarction assessed at 5 days.[8]

Conclusion

The development of NHE-1 inhibitors for cardioprotection has been met with mixed results. While preclinical studies and early-stage clinical trials of this compound, Cariporide, and Zoniporide showed promise in reducing ischemia-reperfusion injury, this has not consistently translated into improved clinical outcomes in large-scale trials.

This compound, in the ESCAMI trial, failed to demonstrate a significant reduction in infarct size or an improvement in clinical outcomes.[2] Cariporide showed a benefit in reducing myocardial infarction in high-risk CABG patients in the EXPEDITION trial, but this was overshadowed by an increase in mortality and cerebrovascular events.[7][8] Zoniporide, despite being a more potent inhibitor in preclinical models, did not show efficacy in a phase II trial in vascular surgery patients.[9][11]

The long-term safety of these agents, particularly the risk of cerebrovascular events as seen with Cariporide, remains a significant hurdle. These findings underscore the complexity of translating a targeted pharmacological intervention for a multifaceted pathological process like ischemia-reperfusion injury into a safe and effective clinical therapy. Further research may need to focus on refining patient selection, optimizing dosing regimens, and potentially exploring combination therapies to harness the potential cardioprotective effects of NHE-1 inhibition while mitigating off-target effects.

References

Eniporide's Performance in Cardioprotection: A Comparative Analysis Against Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eniporide, a selective Na+/H+ exchanger isoform 1 (NHE-1) inhibitor, against current standard-of-care therapies for acute myocardial infarction (AMI). The content is designed to offer an objective analysis supported by preclinical and clinical data to inform research and development in the field of cardioprotection.

Executive Summary

This compound was developed as a potential adjunctive therapy to reperfusion strategies in AMI to mitigate ischemia-reperfusion injury. The rationale is based on the role of the NHE-1 in the cascade of events leading to intracellular calcium overload and cell death following reperfusion. While preclinical studies demonstrated a significant cardioprotective effect of this compound and other NHE-1 inhibitors, the pivotal Phase II clinical trial, ESCAMI (Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction), did not show a significant benefit in reducing infarct size or improving clinical outcomes in a broad population of AMI patients undergoing reperfusion therapy. This has led to a halt in its clinical development for this indication. This guide will delve into the data that shaped our current understanding of this compound's performance.

Mechanism of Action: Targeting Ischemia-Reperfusion Injury

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. This activates the NHE-1, which extrudes protons from the cell in exchange for sodium ions. The resulting increase in intracellular sodium concentration reverses the action of the Na+/Ca2+ exchanger, leading to an influx of calcium and subsequent cellular injury and death upon reperfusion. This compound, by selectively inhibiting NHE-1, aims to prevent this cascade.

cluster_ischemia Ischemia cluster_reperfusion Reperfusion Injury Cascade Ischemia Myocardial Ischemia Anaerobic Anaerobic Metabolism Ischemia->Anaerobic Acidosis Intracellular Acidosis Anaerobic->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchange Na_Influx->NCX_Reverse Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Injury Cellular Injury & Death Ca_Overload->Injury This compound This compound This compound->NHE1 Inhibits

Figure 1: this compound's Mechanism of Action in Ischemia-Reperfusion.

Preclinical Performance of NHE-1 Inhibitors

Preclinical studies in various animal models of myocardial ischemia-reperfusion consistently demonstrated the cardioprotective effects of NHE-1 inhibitors. A key study provides a direct comparison of this compound with other NHE-1 inhibitors, Zoniporide and Cariporide.

Comparative Efficacy of NHE-1 Inhibitors in a Rabbit Model of Myocardial Infarction

This study utilized a rabbit model of regional myocardial ischemia (30 minutes) followed by reperfusion (120 minutes). The primary endpoint was the reduction in infarct size, expressed as a percentage of the area at risk.

CompoundConcentration/DoseInfarct Size Reduction (%)EC50 (nM) / ED50 (mg/kg/h)
This compound --0.69 (in vitro)
Zoniporide 50 nM (in vitro)83%0.25 (in vitro)
--0.45 (in vivo)
Cariporide --5.11 (in vitro)

Data from a study evaluating Zoniporide in rabbit models of myocardial ischemia-reperfusion injury.

Zoniporide was found to be more potent than this compound and Cariporide in reducing infarct size in this preclinical model.[1][2]

Clinical Performance: The ESCAMI Trial

The Evaluation of the Safety and Cardioprotective Effects of this compound in Acute Myocardial Infarction (ESCAMI) was a phase II, international, randomized, double-blind, placebo-controlled trial. It aimed to assess the efficacy of this compound in reducing infarct size in patients with ST-elevation myocardial infarction (STEMI) undergoing reperfusion therapy (thrombolysis or primary percutaneous coronary intervention - PCI).

ESCAMI Trial: Key Efficacy Endpoints

The primary endpoint was the infarct size as measured by the area under the curve (AUC) of α-hydroxybutyrate dehydrogenase (α-HBDH) release over 72 hours.

Treatment GroupStage 1: α-HBDH AUC (U/ml x h)Stage 2: α-HBDH AUC (U/ml x h)
Placebo44.241.2
This compound 100 mg40.243.0
This compound 150 mg33.941.5

In Stage 1 of the trial, 100 mg and 150 mg doses of this compound showed a trend towards smaller infarct sizes.[3] However, this was not replicated in the larger Stage 2, where there was no significant difference in enzymatic infarct size between the this compound and placebo groups.[3] Overall, this compound did not significantly reduce infarct size or improve clinical outcomes such as death, cardiogenic shock, or heart failure in the total study population.[3]

Benchmarking Against Standard-of-Care

The current standard-of-care for STEMI is rapid reperfusion with primary PCI, accompanied by a cocktail of pharmacotherapies aimed at preventing thrombosis and managing cardiac workload.

Standard-of-Care Therapies for Acute Myocardial Infarction
Therapy ClassExamplesMechanism of Action
Reperfusion Primary PCI, ThrombolysisRestore blood flow to the ischemic myocardium.
Antiplatelet Agents Aspirin, Clopidogrel, Prasugrel, TicagrelorInhibit platelet aggregation to prevent thrombus formation.
Anticoagulants Heparin, BivalirudinInhibit the coagulation cascade.
Beta-Blockers Metoprolol, CarvedilolReduce myocardial oxygen demand by decreasing heart rate and contractility.
ACE Inhibitors/ARBs Lisinopril, LosartanPromote vasodilation and reduce cardiac remodeling.
Statins Atorvastatin, RosuvastatinLipid-lowering and pleiotropic anti-inflammatory effects.

Direct head-to-head clinical trials of this compound against these individual standard-of-care components are not available. The ESCAMI trial evaluated this compound as an adjunct to the then-current standard reperfusion and antithrombotic therapies. The lack of a significant additive effect of this compound suggests that its mechanism, while promising in preclinical models, may be redundant or not sufficiently potent in the clinical setting of modern reperfusion therapy.

Experimental Protocols

Preclinical Rabbit Model of Myocardial Ischemia-Reperfusion

cluster_protocol Preclinical Experimental Workflow Animal Rabbit Model Anesthesia Anesthesia Animal->Anesthesia Instrumentation Surgical Instrumentation Anesthesia->Instrumentation Ischemia 30 min Regional Ischemia (LAD Occlusion) Instrumentation->Ischemia Reperfusion 120 min Reperfusion Ischemia->Reperfusion Outcome Outcome Assessment (Infarct Size Measurement) Reperfusion->Outcome Drug_Admin Drug Administration (e.g., Zoniporide, this compound, Placebo) Drug_Admin->Ischemia cluster_protocol ESCAMI Trial Workflow Patients STEMI Patients (< 6h from symptom onset) Inclusion Inclusion/Exclusion Criteria Patients->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization Consent->Randomization Treatment Treatment Assignment (this compound or Placebo) Randomization->Treatment Reperfusion Reperfusion Therapy (Thrombolysis or PCI) Treatment->Reperfusion Follow_up 72h Follow-up (Enzyme Sampling) Reperfusion->Follow_up Endpoint Primary Endpoint Analysis (Infarct Size) Follow_up->Endpoint

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Eniporide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Eniporide, a potent Na+/H+ exchange inhibitor.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in its safe management. The following table summarizes key data for this compound.

PropertyValue
Molecular FormulaC₁₄H₁₆N₄O₃S[1]
Molecular Weight320.37 g/mol [1]
CAS Number176644-21-6[2]
AppearanceCrystalline Solid (presumed)
SolubilitySoluble in DMSO, PEG300, Tween80, Saline, Corn Oil, PBS[3]

Procedural Guidance for this compound Disposal

Step 1: Consult Institutional and Local Guidelines

Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. Waste disposal regulations are location-specific and your EHS office will provide definitive guidance based on local, state, and federal laws.

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound waste. This includes:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat

Step 3: Waste Segregation and Collection

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.

  • Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, weighing paper, and pipette tips, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

Step 4: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 5: Storage of Chemical Waste

Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory. This area should be secure and away from general laboratory traffic.

Step 6: Arrange for Waste Pickup

Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

EniporideDisposalWorkflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Procedures start->consult_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_ehs->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions containing this compound) segregate->liquid_waste containerize_solid Place in Labeled Hazardous Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->containerize_liquid store Store Sealed Containers in Satellite Accumulation Area containerize_solid->store containerize_liquid->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.